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  • Product: L-Tyrosine Benzyl Ester p-Toluenesulfonate

Core Science & Biosynthesis

Foundational

What are the chemical properties of L-Tyrosine Benzyl Ester p-Toluenesulfonate?

The following technical guide details the chemical properties, synthesis, and applications of L-Tyrosine Benzyl Ester p-Toluenesulfonate. Executive Summary L-Tyrosine Benzyl Ester p-Toluenesulfonate (L-Tyr-OBzl[1][2]·Tos...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of L-Tyrosine Benzyl Ester p-Toluenesulfonate.

Executive Summary

L-Tyrosine Benzyl Ester p-Toluenesulfonate (L-Tyr-OBzl[1][2]·TosOH) is a specialized amino acid derivative serving as a critical building block in solid-phase and solution-phase peptide synthesis. Distinguished by its p-toluenesulfonate (tosylate) counterion, this compound offers superior crystallinity and non-hygroscopic stability compared to its hydrochloride counterparts. Its primary utility lies in orthogonal protection strategies , where the benzyl ester moiety protects the C-terminus, remaining stable under acidic conditions used to remove N-terminal protecting groups (e.g., Boc), yet readily cleavable via hydrogenolysis or strong acidolysis.

Chemical Identity & Physicochemical Properties

Structural Analysis

The compound consists of the L-tyrosine amino acid core esterified at the carboxylic acid position with a benzyl group.[3] The amine functionality exists as a protonated ammonium cation, charge-balanced by the p-toluenesulfonate anion. This salt form enhances the lipophilicity and solubility in organic solvents (e.g., chloroform, DMF) compared to the zwitterionic free amino acid.

ChemicalStructure Figure 1: Structural Components of L-Tyr-OBzl·TosOH Tyr L-Tyrosine Core (Phenolic Side Chain) Ester Benzyl Ester (C-Terminal Protection) Tyr->Ester Esterification Salt p-Toluenesulfonate (Stable Counterion) Tyr->Salt Ionic Interaction (NH3+ ... -OTs)

Figure 1: The modular architecture of the compound, highlighting the protective ester and the stabilizing salt moiety.[2][4][5]

Property Data Table
PropertySpecification
CAS Number 53587-11-4
Formula C₁₆H₁₇NO₃[1][4][6][7][8] · C₇H₈O₃S (Total: C₂₃H₂₅NO₆S)
Molecular Weight 443.51 g/mol
Appearance White to off-white crystalline powder
Melting Point 175–182 °C (Decomposes)
Solubility Soluble in MeOH, DMF, DMSO, CHCl₃; Slightly soluble in water
Optical Rotation [α]D²⁰ = -11.0° to -15.0° (c=3, MeOH)
Purity ≥ 98.0% (HPLC)

Synthesis & Manufacturing Methodology

Reaction Mechanism: Fischer Esterification

The industrial synthesis utilizes a classic Fischer esterification driven by the removal of water. L-Tyrosine is refluxed with benzyl alcohol in the presence of p-toluenesulfonic acid (p-TsOH).

  • Catalysis: p-TsOH acts as both the acid catalyst to activate the carboxylic carbonyl and the source of the counterion.

  • Thermodynamics: The reaction is reversible; equilibrium is shifted toward the ester by using an excess of benzyl alcohol or by azeotropic removal of water (using benzene or carbon tetrachloride and a Dean-Stark trap).

  • Crystallization: Unlike the hydrochloride salt, which can be hygroscopic and difficult to handle, the tosylate salt precipitates readily upon addition of non-polar solvents (e.g., diethyl ether) as a stable, non-hygroscopic solid.

SynthesisWorkflow Figure 2: Synthesis Workflow via Acid-Catalyzed Esterification Start Reagents: L-Tyrosine + Benzyl Alcohol + p-TsOH (Catalyst) Reaction Reflux (110-120°C) Azeotropic Water Removal Start->Reaction Fischer Esterification Workup Precipitation Add Diethyl Ether/Petroleum Ether Reaction->Workup Cooling Product Filtration & Drying Yields L-Tyr-OBzl·TosOH Workup->Product Crystallization

Figure 2: Step-by-step manufacturing process ensuring high purity and yield.

Standard Laboratory Protocol
  • Setup: Charge a round-bottom flask with L-Tyrosine (100 mmol), Benzyl Alcohol (400 mmol), and p-Toluenesulfonic acid monohydrate (110 mmol). Add 200 mL of Carbon Tetrachloride or Benzene.

  • Reflux: Attach a Dean-Stark apparatus. Heat to reflux until the theoretical amount of water separates (approx. 4-6 hours).

  • Isolation: Cool the reaction mixture to room temperature. Add diethyl ether (500 mL) slowly with stirring. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash extensively with ether to remove residual benzyl alcohol, and recrystallize from Methanol/Ether if necessary.

Reactivity & Applications in Drug Development

Orthogonal Protection Strategy

In peptide chemistry, "orthogonality" refers to the ability to remove one protecting group without affecting others. L-Tyr-OBzl·TosOH is a cornerstone of the Boc/Bzl strategy :

  • N-Terminus (Boc): Labile to mild acid (TFA).

  • C-Terminus (OBzl): Stable to TFA; removed by strong acid (HF) or Hydrogenolysis.

This allows for the stepwise elongation of the peptide chain at the N-terminus while keeping the C-terminal ester intact.

ProtectionStrategy Figure 3: Orthogonal Reactivity in Peptide Synthesis Compound L-Tyr-OBzl·TosOH Coupling Coupling Reaction (with Boc-AA-OH + DCC) Compound->Coupling Neutralize with TEA Intermediate Boc-AA-Tyr-OBzl (Fully Protected Dipeptide) Coupling->Intermediate PathA Path A: N-Terminus Deprotection (TFA / DCM) Intermediate->PathA PathB Path B: C-Terminus Deprotection (H2 / Pd-C or HF) Intermediate->PathB ResultA H-AA-Tyr-OBzl (Ready for next cycle) PathA->ResultA Bzl Ester Remains Intact ResultB Boc-AA-Tyr-OH (Free Acid) PathB->ResultB Boc Group Remains Intact

Figure 3: The strategic role of the benzyl ester in selective deprotection pathways.

Critical Advantages Over HCl Salts
  • Solubility: The tosylate anion renders the molecule more soluble in organic solvents used for coupling (DMF, DCM), facilitating faster reaction kinetics.

  • Hygroscopicity: Tosylates are generally non-hygroscopic, ensuring accurate weighing and long-term stability during storage, unlike HCl salts which may absorb atmospheric moisture.

  • Crystallinity: The bulky tosylate group encourages the formation of well-defined crystals, aiding in purification and impurity rejection.

Handling, Safety, and Storage

Signal Word: Warning

Hazard ClassStatement
Skin Irritation Causes skin irritation (H315).
Eye Irritation Causes serious eye irritation (H319).
STOT-SE May cause respiratory irritation (H335).

Storage Protocol:

  • Temperature: Store at +2°C to +8°C (Refrigerate).

  • Environment: Keep under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation of the phenolic ring, although the salt is relatively stable.

  • Incompatibility: Strong oxidizing agents.[3]

References

  • Erickson, B. W., & Merrifield, R. B. (1973). Solid-Phase Peptide Synthesis. In The Proteins (Vol. 2, pp. 255-527). Academic Press.

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic reference for amino acid salt properties).
  • TCI Chemicals. (2023). Product Specification: L-Tyrosine Benzyl Ester p-Toluenesulfonate (CAS 53587-11-4).[6][9][10]

  • Chem-Impex International. (2023). Safety Data Sheet: L-Tyr-OBzl TosOH.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

Sources

Exploratory

Structural Analysis and Conformational Dynamics of L-Tyrosine Benzyl Ester p-Toluenesulfonate

Topic: L-Tyrosine Benzyl Ester p-Toluenesulfonate Structural Analysis and Conformation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary L-Tyro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: L-Tyrosine Benzyl Ester p-Toluenesulfonate Structural Analysis and Conformation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Tyrosine Benzyl Ester p-Toluenesulfonate (L-Tyr-OBzl·TsOH, CAS: 53587-11-4) represents a cornerstone intermediate in solid-phase and solution-phase peptide synthesis. Unlike its hydrochloride counterparts, the p-toluenesulfonate (tosylate) salt offers superior crystallinity, non-hygroscopic stability, and enhanced solubility in organic solvents required for coupling reactions.

This technical guide provides a rigorous analysis of the molecular architecture, spectroscopic signature, and conformational preferences of L-Tyr-OBzl·TsOH. By synthesizing crystallographic principles with spectroscopic data, we elucidate the stabilizing forces—specifically the ammonium-sulfonate ionic lattice and


-

stacking interactions—that define its utility in high-fidelity drug development.

Molecular Architecture and Synthesis Logic

The structural integrity of L-Tyr-OBzl·TsOH is established during its synthesis, typically via Fischer esterification. The p-toluenesulfonic acid (TsOH) serves a dual function: it acts as the acid catalyst for the esterification of the carboxylic acid and simultaneously captures the free amine to form a stable, crystalline salt.[1]

Synthetic Pathway and Mechanism

The reaction is thermodynamically driven by the azeotropic removal of water. The choice of solvent (historically Benzene/CCl


, now cyclohexane or toluene for green chemistry compliance) dictates the phase separation and purity of the final salt.

SynthesisPath Reactants L-Tyrosine + Benzyl Alcohol Process Reflux (Azeotropic Distillation) Solvent: Cyclohexane/Toluene Reactants->Process Mix Catalyst p-Toluenesulfonic Acid (TsOH) Catalyst->Process Catalysis Intermediate Protonated Intermediate Process->Intermediate -H2O (Dean-Stark) Product L-Tyr-OBzl·TsOH (Crystalline Precipitate) Intermediate->Product Cooling/EtOAc addition

Figure 1: Reaction workflow for the synthesis of L-Tyr-OBzl·TsOH. The continuous removal of water drives the equilibrium toward the ester.

Structural Components

The molecule consists of two distinct ionic species interacting via electrostatic forces:

  • Cation (L-Tyr-OBzl

    
    ):  The L-tyrosine moiety esterified at the C-terminus with a benzyl group.[2] The N-terminus is protonated (
    
    
    
    ).
  • Anion (TsO

    
    ):  The p-toluenesulfonate anion, providing a bulky, lipophilic counterion that facilitates crystallization.
    

Spectroscopic Characterization

Accurate identification requires a multi-modal spectroscopic approach. The following data summarizes the "fingerprint" of high-purity L-Tyr-OBzl[3][4]·TsOH.

Nuclear Magnetic Resonance ( H NMR)

The NMR spectrum in DMSO-


 reveals specific resonance shifts indicative of the ester formation and salt bridge.
MoietyProton AssignmentChemical Shift (

, ppm)
MultiplicityStructural Insight
Backbone

-CH
4.20 – 4.35Triplet/MultipletChiral center integrity
Backbone

8.20 – 8.50Broad SingletAmmonium salt formation
Side Chain Tyr-Ar-H6.70 (d), 7.05 (d)DoubletsPhenolic ring (

)
Side Chain Phenolic -OH~9.40SingletUnprotected hydroxyl
Ester Benzyl

5.15SingletEster linkage formation
Ester Benzyl Ar-H7.30 – 7.45MultipletBenzyl protecting group
Counterion Tosyl Ar-H7.10 (d), 7.50 (d)DoubletsSulfonate counterion
Counterion Tosyl

2.29SingletKey Integration Standard

Technical Note: The integration ratio between the Tosyl methyl group (3H, 2.29 ppm) and the Benzyl methylene group (2H, 5.15 ppm) must be exactly 3:2. Deviation indicates incomplete salt formation or trapped solvent.

Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (

    
    ):  Strong band at 1730–1750 cm
    
    
    
    , confirming the ester functionality.
  • Ammonium (

    
    ):  Broad absorption between 2600–3200 cm
    
    
    
    , characteristic of amino acid salts.
  • Sulfonate (

    
    ):  Asymmetric and symmetric stretching bands at 1100–1200 cm
    
    
    
    and 1000–1050 cm
    
    
    .

Conformational Analysis and Crystal Packing

The physical stability of L-Tyr-OBzl·TsOH (Melting Point: 175–182°C) is significantly higher than that of the free base. This thermal stability is a direct result of the specific conformational locking provided by the tosylate anion.

The "Sandwich" Packing Model

In the crystal lattice, amino acid benzyl ester tosylates typically adopt a layered structure.

  • Ionic Core: The hydrophilic ammonium group (

    
    ) and the sulfonate head group (
    
    
    
    ) form a strong, hydrogen-bonded ionic network.
  • Hydrophobic Shielding: The aromatic rings (Tyrosine phenol, Benzyl ester, and Tosyl toluene) stack outwards, shielding the ionic core. This creates alternating hydrophilic and hydrophobic layers, preventing hygroscopicity.

Torsion Angles and Rotamers
  • Backbone (

    
    ):  The bulky benzyl ester and the N-terminal tosylate salt restrict the rotation around the 
    
    
    
    bond (
    
    
    ) and
    
    
    bond (
    
    
    ), locking the molecule into an extended conformation preferred for peptide coupling.
  • Side Chain (

    
    ):  The tyrosine side chain prefers the gauche- or trans rotamer to minimize steric clash with the bulky tosylate counterion.
    
Interaction Network Diagram

The following diagram illustrates the stabilizing forces within the molecular complex.

Conformation cluster_0 Stabilizing Core Amine NH3+ (N-Terminus) Sulfonate SO3- (Tosylate) Amine->Sulfonate Ionic Salt Bridge Amine->Sulfonate H-Bonding Benzyl Benzyl Ester Group TosylRing Tosyl Aromatic Ring Benzyl->TosylRing Pi-Pi Stacking (Lattice) Phenol Tyrosine Phenol Ring Phenol->TosylRing Hydrophobic Interaction

Figure 2: Interaction network showing the primary salt bridge and secondary hydrophobic stacking forces that stabilize the crystal lattice.

Experimental Protocols

Purification and Recrystallization

If the raw product exhibits a melting point below 175°C, recrystallization is required to remove excess p-toluenesulfonic acid or benzyl alcohol.

Protocol:

  • Dissolution: Dissolve crude L-Tyr-OBzl·TsOH in a minimum volume of hot Methanol or Ethanol (approx. 60°C).

  • Precipitation: Slowly add Diethyl Ether or Ethyl Acetate (antisolvent) until slight turbidity persists.

  • Crystallization: Allow the solution to cool to room temperature, then place at 4°C for 12 hours.

  • Collection: Filter the white needles/plates and wash with cold Ether.

  • Drying: Dry under high vacuum over

    
     to remove trace solvents.
    
Quality Control Check (HPLC)
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

  • Mobile Phase: Gradient of Acetonitrile (0.1% TFA) and Water (0.1% TFA).

  • Detection: UV at 220 nm (peptide bond/amide) and 274 nm (Tyrosine absorption).

  • Acceptance Criteria: Purity > 98.0%; Single peak for the cation (Tosylate anion elutes separately, usually early in the void volume or solvent front).

References

  • Bolchi, C., et al. (2015). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[1][5] Amino Acids.[1][3][4][6][7][8][9] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24900424, L-Tyrosine benzyl ester p-toluenesulfonate. Retrieved from [Link]

Sources

Foundational

Synthesis Pathways for L-Tyrosine Benzyl Ester p-Toluenesulfonate: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale In the realm of peptide chemistry and solid-phase peptide synthesis (SPPS), the precise protection of amino acid side chains and termini is paramount. L-Tyrosine Benzyl Ester p-Tolu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the realm of peptide chemistry and solid-phase peptide synthesis (SPPS), the precise protection of amino acid side chains and termini is paramount. L-Tyrosine Benzyl Ester p-Toluenesulfonate (CAS: 53587-11-4) is a highly specialized, protected amino acid derivative utilized extensively in the synthesis of complex peptide therapeutics[1]. High-purity grades of this compound (typically >98.0% HPLC purity) are critical raw materials, frequently manufactured in GMP-certified facilities in regions leading peptide innovation, such as Japan[1].

The Causality of Molecular Design

The structural design of this molecule is not arbitrary; it is governed by strict chemical causality:

  • Why the Benzyl Ester? The C-terminal carboxylic acid must be masked to prevent unwanted polymerization during peptide coupling. The benzyl ester is chosen for its orthogonal stability; it withstands standard Boc/Fmoc deprotection cycles but can be cleanly and quantitatively cleaved via palladium-catalyzed hydrogenolysis (Pd/C) or strong acids (e.g., HF) at the end of the synthesis[2].

  • Why the p-Toluenesulfonate (Tosylate) Salt? Free amino acid benzyl esters are highly nucleophilic. If left as free bases, they spontaneously undergo intermolecular aminolysis, condensing into unwanted diketopiperazines. By isolating the product as a tosylate salt, the α-amino group is protonated. The bulky, charge-delocalized tosylate anion sterically and electronically shields the amine, rendering the compound highly crystalline, shelf-stable, and resistant to racemization[3].

ReactionPathway L_Tyr L-Tyrosine Intermediate Protonated Intermediate L_Tyr->Intermediate Acid Catalysis Reagents Benzyl Alcohol + p-TsOH Reagents->Intermediate Nucleophilic Attack Product L-Tyrosine Benzyl Ester Tosylate Salt Intermediate->Product Esterification Water H2O Byproduct (Removed) Intermediate->Water Condensation

Fig 1. Fischer-Speier esterification pathway for L-Tyrosine Benzyl Ester Tosylate.

Evolution of Synthesis Pathways

The fundamental chemical transformation relies on a Fischer-Speier esterification, reacting L-Tyrosine with Benzyl Alcohol in the presence of p-Toluenesulfonic acid (p-TsOH)[4]. Because this is a thermodynamically controlled equilibrium, water must be continuously removed to drive the reaction to completion.

Pathway A: Legacy Azeotropic Distillation (The Toluene Problem)

Historically, chemists utilized benzene or carbon tetrachloride in a Dean-Stark apparatus to azeotropically remove water[5]. Due to the severe carcinogenicity of these solvents, they have been banned in modern green chemistry.

Many laboratories attempted to substitute toluene as the azeotroping solvent. However, causality dictates that toluene is a flawed substitute for tyrosine . Toluene requires a higher reflux temperature (~110°C) compared to benzene (~80°C). Under these acidic, high-heat conditions, the electron-withdrawing capacity of the unionized p-hydroxybenzyl side chain (quantified by Taft's polar substituent constant, σ*) increases the acidity of the α-proton[6]. This leads to significant deprotonation and subsequent racemization of the L-Tyrosine chiral center, destroying the enantiomeric purity required for drug development[6].

Pathway B: The Modern Green Cyclohexane Method (The Gold Standard)

To achieve >99% enantiomeric excess (ee) without utilizing banned solvents, established cyclohexane as the optimal azeotroping agent[5]. Cyclohexane forms a low-boiling azeotrope with water (~70°C), perfectly mimicking the thermal profile of benzene without the associated toxicity[7]. This lower temperature strictly prevents the deprotonation of the α-carbon, preserving the chiral integrity of the tyrosine derivative[4].

Pathway C: TsCl-Mediated Benzylation

An alternative, equipment-simplified pathway utilizes p-toluenesulfonyl chloride (TsCl) instead of p-TsOH[4]. As detailed by , TsCl acts dually as an acid catalyst and an in situ water scavenger, eliminating the need for a Dean-Stark apparatus[4]. While highly scalable, this method requires rigorous stoichiometric control to prevent unwanted sulfonylation of the phenolic hydroxyl group on the tyrosine side chain[8].

Quantitative Pathway Comparison

The following table summarizes the operational and qualitative metrics of the discussed synthesis pathways, allowing researchers to make data-driven protocol selections.

Synthesis PathwayPrimary Solvent / CatalystReaction TempEnantiomeric Excess (ee)Safety / Environmental Profile
Pathway A (Legacy) Benzene / p-TsOH~80°C>99%Critical Hazard: Carcinogenic, banned in modern labs.
Pathway A (Modified) Toluene / p-TsOH~110°C<80% (Racemization)Poor: High thermal energy degrades chiral integrity.
Pathway B (Green) Cyclohexane / p-TsOH~80°C>99%Optimal: Non-carcinogenic, low-boiling azeotrope.
Pathway C (In Situ) Benzyl Alcohol / TsCl~100°C>95%Moderate: Eliminates Dean-Stark but requires strict stoichiometry.

Self-Validating Experimental Protocol: The Cyclohexane Method

The following methodology represents the current gold standard for synthesizing enantiopure L-Tyrosine Benzyl Ester p-Toluenesulfonate, leveraging the green cyclohexane pathway[5]. Every step is designed as a self-validating system to ensure quality control during execution.

Reagents Required:
  • L-Tyrosine (1.0 equivalent, e.g., 100 mmol)

  • Benzyl Alcohol (5.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 equivalents)

  • Cyclohexane (Azeotroping solvent)

  • Ethyl Acetate (Anti-solvent for precipitation)

Step-by-Step Methodology:
  • Reagent Mixing: Suspend L-Tyrosine (100 mmol) and p-TsOH·H₂O (110 mmol) in a mixture of benzyl alcohol (500 mmol) and cyclohexane (150 mL) within a round-bottom flask.

    • Causality: The excess benzyl alcohol acts as both a reactant to drive the equilibrium and a co-solvent to solvate the intermediate species.

  • Azeotropic Reflux: Attach a Dean-Stark trap filled with cyclohexane and a reflux condenser. Heat the mixture to vigorous reflux (internal temp ~80°C).

    • Self-Validation Checkpoint: The reaction progress is visually validated by the accumulation of water in the Dean-Stark trap. The reaction is complete when the stoichiometric volume of water (approx. 3.6 mL; 1.8 mL from the reaction + 1.8 mL from the p-TsOH hydrate) has collected, and the initially heterogeneous suspension transitions into a clear, homogeneous solution.

  • Concentration: Cool the reaction mixture to 40°C. Remove the cyclohexane under reduced pressure via rotary evaporation.

  • Anti-Solvent Precipitation: While stirring vigorously, add cold ethyl acetate (300 mL) to the remaining benzyl alcohol solution[5].

    • Causality: Ethyl acetate acts as a highly effective anti-solvent. Unreacted benzyl alcohol remains highly soluble in ethyl acetate, whereas the highly polar tosylate salt is entirely insoluble, forcing rapid and pure crystallization[5].

  • Isolation & Verification: Filter the resulting white crystalline precipitate under vacuum. Wash the filter cake with cold diethyl ether or additional cold ethyl acetate to remove trace benzyl alcohol. Dry under high vacuum at 40°C to constant weight.

    • Self-Validation Checkpoint: The final product should present as a white to almost-white crystalline powder[1]. Purity is confirmed via chiral HPLC (target >98.0% ee)[1].

ExperimentalWorkflow Step1 1. Reagent Mixing L-Tyr, BnOH, p-TsOH in Cyclohexane Step2 2. Azeotropic Reflux Dean-Stark trap, ~80°C, H2O removal Step1->Step2 Step3 3. Concentration Vacuum distillation of Cyclohexane Step2->Step3 Step4 4. Precipitation Addition of Ethyl Acetate & Cooling Step3->Step4 Step5 5. Isolation Filtration, Washing & Vacuum Drying Step4->Step5 Product Product Step5->Product

Fig 2. Step-by-step experimental workflow for the green cyclohexane-mediated synthesis.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 965-974. URL: [Link]

  • Hegde, N., Juvale, K., & Prabhakar, B. R. (2020). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. ChemistrySelect. URL: [Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of L-Tyrosine Benzyl Ester p-Toluenesulfonate

The following technical guide provides an in-depth spectroscopic analysis of L-Tyrosine Benzyl Ester p-Toluenesulfonate. Executive Summary L-Tyrosine Benzyl Ester p-Toluenesulfonate (H-Tyr-OBzl·TosOH) is a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic analysis of L-Tyrosine Benzyl Ester p-Toluenesulfonate.

Executive Summary

L-Tyrosine Benzyl Ester p-Toluenesulfonate (H-Tyr-OBzl·TosOH) is a critical intermediate in solid-phase and solution-phase peptide synthesis. It serves as a C-terminally protected tyrosine derivative, where the benzyl ester provides stability against weak bases and acids, while the p-toluenesulfonic acid (TosOH) forms a stable, crystalline salt with the


-amine, preventing premature polymerization or oxidation.

This guide establishes the spectroscopic fingerprint for H-Tyr-OBzl·TosOH, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1][2] It is designed to assist analytical chemists and process engineers in verifying identity, purity, and structural integrity during drug development workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name L-Tyrosine Benzyl Ester p-Toluenesulfonate
Synonyms H-Tyr-OBzl[3][4]·TosOH; Benzyl L-tyrosinate tosylate
CAS Number 53587-11-4
Molecular Formula

(

)
Molecular Weight 443.51 g/mol
Physical State White to off-white crystalline powder
Melting Point 118–122 °C (Commercial Grade) [1]; High purity forms may range up to 177 °C [2]
Solubility Soluble in DMSO, Methanol, DMF; Slightly soluble in Water

Structural & Synthetic Logic

The stability of this compound relies on the stoichiometric pairing of the basic amino ester with the acidic tosylate counterion. The synthesis typically involves a Fischer esterification driven by the azeotropic removal of water, a process that must be monitored to prevent racemization.

Synthesis & Fragmentation Workflow

The following diagram illustrates the synthesis pathway and the logical fragmentation observed in Mass Spectrometry.

G Tyr L-Tyrosine (C9H11NO3) Reaction Fischer Esterification (Reflux/Dean-Stark) Tyr->Reaction BnOH Benzyl Alcohol (BnOH) BnOH->Reaction pNs p-TsOH (Catalyst/Reactant) pNs->Reaction Product H-Tyr-OBzl·TosOH (C23H25NO6S) Reaction->Product - H2O Frag1 Cation [M-Tos]+ m/z 272.1 Product->Frag1 ESI(+) Frag2 Anion [Tos]- m/z 171.0 Product->Frag2 ESI(-)

Caption: Synthesis of H-Tyr-OBzl·TosOH via acid-catalyzed esterification and subsequent ionization pathways.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Strategy: DMSO-


 is the preferred solvent. The compound is a salt; in non-polar solvents like 

, the ammonium protons may broaden or disappear due to exchange or aggregation. DMSO ensures sharp resolution of the ammonium triplet/broad singlet and distinct separation of the labile phenolic proton.

H NMR Data (400 MHz, DMSO-

)

The spectrum is a composite of the Tyrosine Benzyl Ester cation and the p-Toluenesulfonate anion. Note the distinct AA'BB' systems for both the tyrosine phenol and the tosylate ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
2.29 Singlet (s)3HTosylate

Characteristic methyl on the sulfonate counterion.
3.05 – 3.15 Multiplet (m)2HTyr

-

Diastereotopic protons adjacent to the chiral center.
4.35 Triplet (t) / dd1HTyr

-

Chiral center proton; shift downfield due to ester/amine electron withdrawal.
5.18 Singlet (s)2HBenzyl

Benzylic protons protecting the carboxyl group.
6.68 Doublet (d,

Hz)
2HTyr Ar-H (3,5)Ortho to the electron-donating -OH group (shielded).
7.02 Doublet (d,

Hz)
2HTyr Ar-H (2,6)Meta to the -OH group.
7.11 Doublet (d,

Hz)
2HTosylate Ar-H (3,5)Protons adjacent to the methyl group.
7.30 – 7.45 Multiplet (m)5HBenzyl Ar-HPhenyl ring of the ester protection group.
7.48 Doublet (d,

Hz)
2HTosylate Ar-H (2,6)Protons adjacent to the sulfonate group (deshielded).
8.35 Broad Singlet (br s)3H

Ammonium protons; exchangeable with

.
9.40 Singlet (s)1HPhenolic

Labile proton; distinct in DMSO, disappears in

.

C NMR Data (100 MHz, DMSO-

)

Key diagnostic peaks include the ester carbonyl and the distinct methyl signal of the tosylate.

Chemical Shift (

, ppm)
AssignmentNotes
20.8 Tosylate

Diagnostic for the salt form.
35.8 Tyr

-

Methylene carbon.
53.6 Tyr

-

Chiral center.
66.8 Benzyl

Benzylic carbon.
115.3 Tyr Ar-C (3,5)Electron-rich carbons ortho to OH.
125.5 Tosylate Ar-CCarbon adjacent to sulfonate.
128.0 – 128.5 Benzyl Ar-COverlapping phenyl signals.
130.3 Tyr Ar-C (2,6)
135.5 Benzyl Ar-C (Ipso)Quaternary carbon.
138.0 Tosylate Ar-C (Ipso-S)Carbon attached to sulfur.
145.5 Tosylate Ar-C (Ipso-Me)Carbon attached to methyl.
156.6 Tyr Ar-C (4)Phenolic carbon (Ipso-OH).
169.2 Ester

Carbonyl carbon; sensitive to hydrolysis.
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group integrity, specifically the esterification and salt formation.

  • 3200 – 2800 cm⁻¹ (Broad): Ammonium (

    
    ) stretching and Phenolic 
    
    
    
    stretch. The broadness indicates hydrogen bonding within the crystal lattice.
  • 1735 – 1745 cm⁻¹ (Strong): Ester Carbonyl (

    
    ) stretch. This is a critical purity marker; a shift to ~1710 cm⁻¹ or broadening may indicate hydrolysis to the free acid.
    
  • 1610, 1515 cm⁻¹: Aromatic ring skeletal vibrations (

    
    ).
    
  • 1150 – 1220 cm⁻¹ (Strong): Sulfonate (

    
    ) stretching modes, confirming the presence of the tosylate anion.
    
  • 1010, 1035 cm⁻¹: Symmetric sulfonate stretching.

  • 815 cm⁻¹: Para-substituted aromatic C-H bending (characteristic of both the Tyrosine and Tosylate rings).

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) is recommended.

  • Positive Mode (ESI+):

    • Main Peak:

      
      272.1 
      
      
      
      .
    • Interpretation: Corresponds to the protonated L-Tyrosine Benzyl Ester cation (

      
      ).
      
    • Fragment:

      
       91.0 
      
      
      
      (Tropylium ion from benzyl group cleavage).
  • Negative Mode (ESI-):

    • Main Peak:

      
      171.0 
      
      
      
      .
    • Interpretation: Corresponds to the p-toluenesulfonate anion (

      
      ).
      

Quality Control & Impurity Profiling

When analyzing H-Tyr-OBzl·TosOH, specific spectral regions serve as "Red Flags" for common impurities.

ImpurityDetection MethodDiagnostic Signal
Free L-Tyrosine

H NMR
Absence of Benzyl signals (5.18 ppm, 7.35 ppm); Shift in

-H.
Benzyl Alcohol

H NMR
Distinct

signal at ~4.5 ppm (if free) vs 5.18 ppm (ester).
Residual TosOH

H NMR
Integration ratio of Tosylate Methyl (2.29 ppm) to Benzyl

(5.18 ppm) > 3:2.
Hydrolysis (Free Acid) IRAppearance of broad carboxylic acid shoulder ~1700-1720 cm⁻¹; Loss of ester band intensity.

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility of the chemical shifts listed above:

  • Mass: Weigh approximately 10–15 mg of H-Tyr-OBzl·TosOH.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Mixing: Vortex until fully dissolved. The salt should dissolve readily; if turbidity persists, filter through a cotton plug (indicates potential polymer or inorganic contamination).

  • Reference: Calibrate the spectrum to the residual DMSO pentet at

    
     2.50 ppm.
    

References

  • Thermo Scientific Chemicals.[5] L-Tyrosine benzyl ester p-toluenesulfonate salt, 98%. Product Specification. Accessed 2023. Link

  • Sigma-Aldrich.[3][6] H-Tyr-OBzl[3][7][8]·TosOH Product Detail. Accessed 2023. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid. Link

  • ChemicalBook.[9] L-Tyrosine benzyl ester p-toluenesulfonate NMR Spectrum. Link

Sources

Foundational

Solubility Profile and Physicochemical Dynamics of L-Tyrosine Benzyl Ester p-Toluenesulfonate: A Technical Guide for Peptide Synthesis

Executive Summary As a Senior Application Scientist in peptide chemistry, I frequently encounter challenges related to the solvation of protected amino acid building blocks. L-Tyrosine Benzyl Ester p-Toluenesulfonate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptide chemistry, I frequently encounter challenges related to the solvation of protected amino acid building blocks. L-Tyrosine Benzyl Ester p-Toluenesulfonate (CAS: 53587-11-4), commonly abbreviated as H-Tyr-OBzl·Tos-OH, is a critical C-terminal protected intermediate utilized extensively in organic synthesis and peptide development (). Understanding its thermodynamic solubility profile across various solvent systems is paramount for optimizing coupling efficiencies, minimizing aggregation, and ensuring high-yield synthetic workflows.

Physicochemical Profiling & Structural Causality

To understand how to dissolve this compound, we must first understand why it behaves the way it does. Native L-tyrosine exhibits notoriously poor solubility in both water and most organic solvents due to its stable zwitterionic crystal lattice. However, H-Tyr-OBzl·Tos-OH (Molecular Formula: C16H17NO3 · C7H8O3S) (1)[1] demonstrates a fundamentally different solubility paradigm:

  • Masking of the Zwitterion: The esterification of the C-terminal carboxylic acid with a benzyl group completely removes the zwitterionic character. This significantly lowers the crystal lattice energy and increases the molecule's overall lipophilicity.

  • The Role of the p-Toluenesulfonate (Tosylate) Counterion: While the tosylate salt introduces an ionic dipole that provides marginal aqueous interaction, the bulky, hydrophobic nature of the toluene ring, combined with the benzyl ester and the phenolic side chain, overwhelmingly dictates the molecule's solvation thermodynamics.

  • Causality in Solvation: Consequently, H-Tyr-OBzl·Tos-OH is highly soluble in polar aprotic solvents and halogenated solvents (2)[2] due to favorable dipole-dipole interactions and London dispersion forces. Conversely, it remains only slightly soluble in water (3)[3], as the hydrophobic bulk disrupts the hydrogen-bonded network of water without sufficient enthalpic compensation. Furthermore, the compound is heat-sensitive and typically stored at −20°C to prevent degradation[1][3].

Quantitative Solubility Profile

The following table synthesizes the solubility characteristics of H-Tyr-OBzl·Tos-OH across standard laboratory solvents at 25°C, based on empirical solvent classification data[2][3].

SolventDielectric Constant (ε)Solvation MechanismSolubility ClassificationEstimated Solubility (mg/mL)
Water 80.1Limited ionic dissociation (Tosylate)Slightly Soluble< 1.0
Dimethyl Sulfoxide (DMSO) 46.7Strong dipole-dipole, H-bond acceptorFreely Soluble> 50.0
Acetone 20.7Moderate dipole-dipoleSoluble> 20.0
Dichloromethane (DCM) 8.9Dispersion forces, halogen interactionFreely Soluble> 50.0
Chloroform 4.8Dispersion forces, halogen interactionFreely Soluble> 50.0
Ethyl Acetate 6.0Weak dipole, dispersion forcesSoluble> 20.0

(Note: "Freely Soluble" and "Slightly Soluble" classifications align with standard pharmacopeial definitions).

Experimental Methodology: Isothermal Shake-Flask & HPLC-UV Quantification

To establish a self-validating system for determining the exact thermodynamic solubility of H-Tyr-OBzl·Tos-OH in any given solvent during drug development, the isothermal shake-flask method coupled with HPLC-UV is the gold standard.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of H-Tyr-OBzl·Tos-OH (e.g., 100 mg) into a 5 mL borosilicate glass vial containing 2 mL of the target solvent.

  • Equilibration: Seal the vial and place it in an isothermal shaker bath set to 25.0 ± 0.1°C. Agitate at 150 RPM for 24 to 48 hours. Causality: This extended timeframe ensures thermodynamic equilibrium is reached between the solid phase and the saturated solution, preventing false-positive supersaturation readings.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes to firmly pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is universally compatible with the organic solvents listed. Discard the first 0.5 mL of filtrate to account for potential membrane adsorption of the solute, ensuring the collected sample is fully representative.

  • Dilution & Quantification: Dilute the filtrate quantitatively with the HPLC mobile phase to fall within the linear dynamic range of the detector. Inject onto a C18 Reverse-Phase HPLC column. Monitor absorbance at 274 nm (the λmax for the phenolic ring of tyrosine).

  • Validation: Calculate the concentration against a multi-point external calibration curve prepared from a certified reference standard of H-Tyr-OBzl·Tos-OH.

Workflow Visualization

G A Solvent Preparation (Aqueous & Organic) B Excess Solute Addition (L-Tyr-OBzl·Tos-OH) A->B C Isothermal Shaking (24-48h at 25°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Filtration (0.22 µm PTFE) D->E F Quantification (HPLC-UV at 274 nm) E->F G Solubility Profile Generation F->G

Fig 1: Isothermal shake-flask methodology for determining thermodynamic solubility.

Application in Peptide Synthesis

The high solubility of H-Tyr-OBzl·Tos-OH in DCM and Chloroform[2] makes it an ideal candidate for Liquid-Phase Peptide Synthesis (LPPS). In LPPS workflows, DCM is frequently used for coupling reactions utilizing carbodiimide reagents (e.g., DCC, EDC). The complete dissolution of the tosylate salt ensures homogeneous reaction kinetics, preventing the formation of truncated sequences or unreacted suspensions that plague poorly soluble amino acid derivatives. Furthermore, the benzyl protecting group is stable under standard Boc-strategy acidic deprotection conditions (e.g., TFA), requiring strong acids (HF) or catalytic hydrogenolysis (Pd/C, H₂) for final cleavage, allowing for robust orthogonal synthetic strategies.

References

  • TCI Chemicals. "L-Tyrosine Benzyl Ester p-Toluenesulfonate 53587-11-4".

  • Thermo Fisher Scientific. "L-Tyrosine benzyl ester p-toluenesulfonate salt, 98%". 3

  • ChemicalBook. "L-Tyrosine benzyl ester p-toluenesulfonate | 53587-11-4". 2

  • Sigma-Aldrich. "L-Tyrosine benzyl ester 53587-11-4". 1

Sources

Exploratory

Technical Guide: The p-Toluenesulfonate Counter-Ion in Drug Development

[1] Executive Summary In pharmaceutical salt selection, the p-toluenesulfonate (tosylate) anion represents a critical strategic alternative to standard inorganic counter-ions like hydrochloride or sulfate.[1] While often...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In pharmaceutical salt selection, the p-toluenesulfonate (tosylate) anion represents a critical strategic alternative to standard inorganic counter-ions like hydrochloride or sulfate.[1] While often selected to resolve complex physicochemical challenges—such as poor crystallinity, hygroscopicity, or bioavailability—its use introduces a specific, high-stakes safety variable: the potential formation of genotoxic alkyl tosylate impurities.[1]

This guide provides a mechanistic analysis of the tosylate counter-ion, detailing its physicochemical advantages, the kinetics of genotoxin formation, and the rigorous control strategies required for regulatory compliance (ICH M7).

Part 1: The Physicochemical Rationale

Chemical Characteristics & Acidity

p-Toluenesulfonic acid (PTSA) is a strong organic benzenesulfonic acid with a pKa of approximately -2.8 .[1][2][3] This high acidity allows it to protonate weakly basic drug substances (pKa < 4-5) that weaker organic acids (e.g., maleic, fumaric) cannot effectively neutralize.[1]

Unlike hydrochloric acid (pKa ~ -7), PTSA is a non-oxidizing solid.[1] This physical state offers distinct process advantages:

  • Handling: Easier, safer weighing and charging compared to gaseous or concentrated liquid acids.[1]

  • Stoichiometry Control: Precise molar equivalents can be added, reducing the risk of excess acid hydrolysis.

Crystal Engineering & Lipophilicity

The tosylate anion is large and lipophilic. Its aromatic ring allows for


 stacking interactions with the API (Active Pharmaceutical Ingredient), often facilitating the formation of stable, non-hygroscopic crystal lattices.[1]

Key Advantages over HCl Salts:

  • Hygroscopicity Reduction: HCl salts often form hydrates or absorb moisture, leading to deliquescence.[1] The bulky, hydrophobic tosylate group shields the ionic core, often resulting in anhydrous, stable polymorphs.[1]

  • Lipophilicity Modulation: The tosylate anion can increase the apparent lipophilicity of the salt, potentially improving membrane permeability for Class III/IV BCS drugs.

  • Polymorph Control: As seen in the case of Sorafenib Tosylate , the specific interaction of the counter-ion directs the crystallization toward a thermodynamically stable polymorph (Form I) over metastable forms.

Salt Selection Decision Logic

The following decision tree illustrates when to deploy a tosylate salt during the lead optimization phase.

SaltSelection Start Candidate Drug Base Check_pKa Is Base pKa < 5? Start->Check_pKa WeakAcid Consider Strong Acids (HCl, H2SO4, MSA, PTSA) Check_pKa->WeakAcid Yes Check_HCl Evaluate HCl Salt: Is it Hygroscopic or Solvate? WeakAcid->Check_HCl Check_Lipophilicity Is Permeability Low? Check_HCl->Check_Lipophilicity Yes (Unstable) Select_HCl Select HCl Check_HCl->Select_HCl No (Stable) Select_Tosylate SELECT TOSYLATE SALT (Stable, Lipophilic, Crystalline) Check_Lipophilicity->Select_Tosylate Yes (Need Higher LogP) Select_Mesylate Select Mesylate Check_Lipophilicity->Select_Mesylate No (Need High Sol)

Figure 1: Strategic decision pathway for selecting tosylate salts based on pKa, stability, and permeability requirements.

Part 2: The Safety Paradox – Genotoxicity Risks

The primary regulatory hurdle for tosylate salts is the risk of forming Alkyl Tosylates (e.g., methyl tosylate, ethyl tosylate). These are potent alkylating agents capable of reacting with DNA bases (specifically the N7 position of guanine), leading to mutagenicity.

Mechanism of Formation

Alkyl tosylates are not inherent to the salt but are formed as process impurities if alcohols (methanol, ethanol, isopropanol) are present during the salt formation or crystallization steps in the presence of excess PTSA.

The Reaction:


[1]

This is an equilibrium-driven esterification.[1] While the reaction is slow without a catalyst, the acidic environment of salt formation can accelerate it.

GenotoxicityMechanism PTSA Excess p-TsOH (Acid) Reaction Esterification (Equilibrium) PTSA->Reaction Alcohol Solvent (ROH) (MeOH/EtOH) Alcohol->Reaction GTI Alkyl Tosylate (Genotoxic Impurity) Reaction->GTI Heat/Time DNA DNA (Guanine N7) GTI->DNA Patient Intake Mutation Alkylation & Mutation DNA->Mutation

Figure 2: Mechanism of genotoxic impurity formation and biological impact.[1]

Regulatory Limits (ICH M7)

Under ICH M7 guidelines, alkyl tosylates are Class 1 known mutagens.[1]

  • Threshold of Toxicological Concern (TTC): 1.5 µ g/day for lifetime exposure.[1][4][5]

  • Limit Calculation:

    
    
    Example: For a drug with a 1g daily dose, the limit for ethyl tosylate is 1.5 ppm .
    

Part 3: Control Strategy & Self-Validating Analytical Protocol

To ensure safety, a "Self-Validating" control system must be implemented.[1] This approach integrates process avoidance with high-sensitivity detection.[1]

Process Control (Avoidance)
  • Solvent Swap: Replace alcohols with non-reactive solvents (e.g., acetone, ethyl acetate, THF) for the final salt formation step.[1]

  • Scavenging: If alcohols are mandatory, ensure stoichiometric limiting of PTSA (use 0.95 eq) to prevent excess acid availability for esterification.[1]

Protocol: Trace Analysis of Alkyl Tosylates via GC-MS/LC-MS

Objective: Quantify methyl/ethyl tosylate at sub-ppm levels. Methodology: GC-MS is preferred due to the volatility of alkyl esters, though LC-MS/MS is required for higher molecular weight tosylates.[1]

Step-by-Step Workflow:
  • Sample Preparation (Derivatization-Free):

    • Dissolve API (100 mg) in DMSO or DMAc (low volatility solvents).

    • Critical Step: Do not use alcoholic solvents for dilution to avoid in situ formation of the impurity during analysis (artifact generation).

  • Chromatographic Separation (GC-MS):

    • Column: DB-624 or equivalent (Cyanopropylphenyl polysiloxane) for polarity matching.[1]

    • Carrier Gas: Helium at 1.0 mL/min constant flow.[1]

    • Temp Program: 50°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C.
  • Detection (SIM Mode):

    • Operate MS in Selected Ion Monitoring (SIM) mode.[1]

    • Target Ions: m/z 91 (tropylium ion, characteristic of toluene moiety) and m/z 155 (tosyl group).[1]

    • Self-Validation Check: Monitor the ratio of m/z 91/155. A deviation >10% from the standard indicates matrix interference.

  • Validation Criteria (The "Trust" Pillar):

    • LOD/LOQ: Must be

      
       30% of the TTC limit (e.g., 0.5 ppm).
      
    • Spike Recovery: Spike the API with alkyl tosylate standards at 50%, 100%, and 150% of the limit. Recovery must be 80-120%.[1]

    • Solution Stability: Verify standard stability over 24 hours to rule out hydrolysis.

Part 4: Case Studies & Marketed Applications

Sorafenib Tosylate (Nexavar)[1]
  • Indication: Renal Cell Carcinoma.[1][6]

  • Challenge: The free base of Sorafenib is practically insoluble in water.

  • Solution: The tosylate salt (Form I) was selected over HCl. The tosylate counter-ion facilitated a stable crystal lattice with a melting point of 223–231°C, preventing polymorphic transitions during storage. The salt form improves bioavailability significantly compared to the free base.

  • Safety Control: The synthesis utilizes acetone/DMSO in final stages to minimize ethyl tosylate formation.

Lumateperone Tosylate (Caplyta)[1][8]
  • Indication: Schizophrenia.[1][7][8]

  • Rationale: The tosylate salt was chosen to optimize the solid-state properties of this complex polycyclic molecule. The large tosylate anion helps "pack" the bulky organic cation effectively, providing a crystalline solid suitable for tablet formulation where other salts resulted in amorphous or oily solids.

Comparison of Salt Forms
FeatureHydrochloride (HCl)Mesylate (MsOH)Tosylate (TsOH)
Acidity (pKa) ~ -7 (Strong)~ -1.9 (Strong)~ -2.8 (Strong)
Hygroscopicity High (Risk of hydrates)Moderate to HighLow (Generally hydrophobic)
Crystallinity Good, but often solvatesGoodExcellent (Stable polymorphs)
Genotoxicity Risk Low (Alkyl chlorides are volatile)High (Alkyl mesylates)High (Alkyl tosylates)
Molecular Weight 36.5 g/mol 96.1 g/mol 172.2 g/mol (High mass burden)

References

  • Elder, D. P., et al. (2010).[1] "Regulating Genotoxic Impurities." Pharmaceutical Technology.[1][9] Available at: [Link][1]

  • ICH M7(R1) . (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[1] Available at: [Link]

  • Bankston, D., et al. (2000).[1] "Process for the preparation of Sorafenib tosylate." Patent WO2006034796.[1] Available at: [1]

  • Bighley, L. D., et al. (1995).[1] "Salt Forms of Drugs and Absorption."[10] Encyclopedia of Pharmaceutical Technology.

Sources

Foundational

Technical Guide: Safety, Handling, and Application of L-Tyrosine Benzyl Ester p-Toluenesulfonate

Topic: Key safety and handling information for L-Tyrosine Benzyl Ester p-Toluenesulfonate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary L-T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Key safety and handling information for L-Tyrosine Benzyl Ester p-Toluenesulfonate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Tyrosine Benzyl Ester p-Toluenesulfonate (H-Tyr-OBzl·pTsOH) is a critical intermediate in peptide chemistry, specifically utilized for C-terminal protection of tyrosine. Unlike the free base ester, which is often an unstable oil or low-melting solid prone to diketopiperazine formation or hydrolysis, the p-toluenesulfonate (tosylate) salt offers superior crystallinity, shelf-stability, and handling characteristics.

This guide provides an authoritative framework for the safe management of this compound, integrating physicochemical data with field-proven experimental protocols. It is designed for senior scientists requiring precise control over peptide coupling workflows, specifically in the synthesis of bioactive peptides like Leu-Enkephalin.

Chemical Identity & Physicochemical Properties[1][2]

The stability of H-Tyr-OBzl[1]·pTsOH is derived from the strong ionic interaction between the basic amino ester and the p-toluenesulfonic acid. This salt form prevents the "free amine" from attacking the ester carbonyl (self-cyclization).

PropertySpecification
Chemical Name L-Tyrosine Benzyl Ester p-Toluenesulfonate
Synonyms H-Tyr-OBzl·TosOH; Tyrosine benzyl ester tosylate
CAS Number 53587-11-4
Molecular Formula C₁₆H₁₇NO₃ · C₇H₈O₃S (Total: C₂₃H₂₅NO₆S)
Molecular Weight 443.51 g/mol
Physical State White to off-white crystalline powder
Melting Point 177°C (decomposes)
Solubility Soluble in Methanol, DMF, DMSO; Slightly soluble in Water
Acidity Weakly acidic in solution (due to pTsOH component)

Hazard Identification & Toxicology (GHS)

While often handled routinely, the compound presents specific risks associated with the p-toluenesulfonate moiety and the potential for hydrolysis.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Toxicological Mechanism: Upon contact with mucous membranes or moisture, the salt can dissociate. The p-toluenesulfonic acid component is a strong organic acid (pKa ~ -2.8), capable of causing immediate irritation to respiratory tracts if dust is inhaled.

Technical Handling & Storage Protocols

Storage Architecture

The primary degradation pathway is ester hydrolysis , catalyzed by moisture and heat. This releases benzyl alcohol and free tyrosine, ruining stoichiometry in coupling reactions.

  • Temperature: Store at -20°C for long-term stability. Short-term (weeks) storage at 2-8°C is acceptable if desiccated.

  • Atmosphere: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) or in a desiccator.

  • Container: Amber glass is preferred to prevent potential photo-oxidation of the tyrosine phenol group, although the salt is relatively stable to light.

Handling Workflow

The following workflow ensures operator safety and compound integrity during transfer.

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (Desiccator) Prevents condensation Start->Equilibrate PPE Don PPE: Nitrile Gloves, N95/P2 Mask, Goggles Equilibrate->PPE Weighing Weigh in Static-Free Zone Avoid metal spatulas (trace metals) PPE->Weighing Solubilization Dissolve in DMF/MeOH Immediate use recommended Weighing->Solubilization Reseal Purge Headspace with Argon Reseal & Return to Cold Weighing->Reseal

Figure 1: Safe handling and transfer workflow to minimize moisture uptake and exposure.

Application in Peptide Synthesis (The "Why" and "How")

The Role of the p-Toluenesulfonate Salt

In peptide synthesis, the C-terminal amino acid is often protected as a benzyl ester (OBzl). The free amine (H-Tyr-OBzl) is unstable. The p-toluenesulfonate salt serves as a stable, crystalline reservoir of the amine.

  • Critical Step: Before coupling, the salt must be neutralized to release the nucleophilic amine. This is typically done in situ using a tertiary base like N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

Experimental Protocol: Coupling H-Tyr-OBzl

Context: Synthesis of a Leu-Enkephalin fragment. Reaction: Coupling Boc-Gly-OH (Carboxylic Acid) + H-Tyr-OBzl·pTsOH (Amine Salt)


 Boc-Gly-Tyr-OBzl.

Reagents:

  • H-Tyr-OBzl[1][2]·pTsOH (1.0 equiv)

  • Boc-Gly-OH (1.1 equiv)

  • Coupling Reagent: EDC·HCl / HOBt (1.1 equiv) or HATU (1.0 equiv)

  • Base: DIEA (2.5 - 3.0 equiv) – Crucial for neutralizing the pTsOH and activating the carboxylate.

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve H-Tyr-OBzl·pTsOH (1.0 mmol, 443 mg) in anhydrous DMF (5 mL).

  • Neutralization: Add DIEA (1.0 mmol, ~174 µL) to the solution. Stir for 5 minutes. Note: This neutralizes the pTsOH, freeing the H-Tyr-OBzl amine.

  • Activation: In a separate vessel, dissolve Boc-Gly-OH (1.1 mmol) and the coupling reagent (e.g., HATU, 1.1 mmol) in DMF. Add remaining DIEA (2.0 mmol) to activate the acid.

  • Coupling: Transfer the activated Boc-Gly solution to the Tyr-ester solution.

  • Monitoring: Stir at Room Temperature (RT) under Nitrogen. Monitor by TLC or HPLC (typically complete in 1-2 hours).

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO₃ (removes excess acid/HOBt), 1M KHSO₄ (removes excess amine/DIEA), and Brine. Dry over Na₂SO₄.[3]

Reaction Logic Diagram

ReactionLogic Salt H-Tyr-OBzl·pTsOH (Stable Storage Form) FreeAmine H-Tyr-OBzl (Free Amine) (Nucleophile) Salt->FreeAmine Neutralization (- pTsOH salt) Base DIEA (Base) Base->FreeAmine Product Boc-Gly-Tyr-OBzl (Dipeptide) FreeAmine->Product Amide Bond Formation Acid Boc-Gly-OH (Electrophile) Acid->Product Activation Coupling Coupling Agent (HATU/EDC) Coupling->Product

Figure 2: Mechanistic workflow for converting the stable storage salt into the active nucleophile for peptide coupling.

Emergency Response & First Aid

ScenarioProtocol
Inhalation Move to fresh air immediately. The pTsOH dust is acidic; if coughing persists, seek medical attention.
Skin Contact Brush off loose powder before washing. Wash with soap and copious water. Neutralize with weak bicarbonate solution if irritation persists.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Do not rub (crystals can be abrasive).
Spill Cleanup Do not dry sweep (generates dust). Wet the spill with inert absorbent (vermiculite) or use a HEPA vacuum. Dispose of as hazardous chemical waste.

References

  • Sigma-Aldrich. (n.d.). L-Tyrosine benzyl ester p-toluenesulfonate salt Safety Data Sheet. Retrieved from

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Han, S.-Y., & Kim, Y.-A. (2004).[5] Recent development of peptide coupling reagents in organic synthesis.[6][5][7][8] Tetrahedron, 60(11), 2447–2467. Link

  • Green Chemistry. (2010). Environmentally benign peptide synthesis using liquid-assisted ball-milling: application to the synthesis of Leu-enkephalin. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis of Leu-Enkephalin Peptidomimetics. Retrieved from

Sources

Exploratory

Commercial suppliers and purity grades of L-Tyrosine Benzyl Ester p-Toluenesulfonate

An in-depth technical analysis and methodological guide on the sourcing, validation, and application of L-Tyrosine Benzyl Ester p-Toluenesulfonate in advanced peptide synthesis. Mechanistic Rationale: The Architecture of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the sourcing, validation, and application of L-Tyrosine Benzyl Ester p-Toluenesulfonate in advanced peptide synthesis.

Mechanistic Rationale: The Architecture of Dual Protection

In the synthesis of complex peptides, the zwitterionic nature of native amino acids presents a fundamental barrier to controlled, unidirectional chain elongation. L-Tyrosine, with its reactive phenolic side chain, alpha-amino group, and alpha-carboxyl group, requires stringent orthogonal protection. L-Tyrosine Benzyl Ester p-Toluenesulfonate (CAS: 53587-11-4) —commonly abbreviated as H-Tyr-OBzl·Tos-OH—is engineered specifically to solve C-terminal activation issues while maintaining bench-stable integrity.

The Causality of the Benzyl Ester (OBzl): The benzyl ester is selected for the C-terminus due to its robust orthogonality. It remains completely stable under the mild basic conditions used for Fmoc deprotection (e.g., 20% piperidine) and the mild acidic conditions used for Boc deprotection (e.g., 50% TFA). It is only cleaved during the final global deprotection phase, either via catalytic hydrogenolysis (H₂, Pd/C) or via strong anhydrous acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

The Causality of the p-Toluenesulfonate (Tosylate) Salt: Why not use the free amine or a simple hydrochloride (HCl) salt? Free amino acid esters are highly susceptible to auto-catalytic degradation, oxidation, and diketopiperazine formation. While HCl salts are common, they are frequently hygroscopic, leading to water absorption that throws off stoichiometric calculations during weighing. The bulky p-toluenesulfonate counter-ion locks the amine in a protonated, unreactive state, yielding a highly crystalline, non-hygroscopic powder. This ensures absolute stoichiometric fidelity and long-term shelf stability without the need for specialized dry-boxes . Modern green-chemistry approaches have even optimized the synthesis of these tosylate salts using cyclohexane to azeotropically remove water, avoiding banned solvents like benzene while maintaining perfect enantiomeric purity .

Commercial Landscape and Purity Metrics

The commercial sourcing of H-Tyr-OBzl·Tos-OH must be dictated by the intended downstream application. Impurities in the starting material—such as unreacted p-toluenesulfonic acid, free tyrosine, or residual benzyl alcohol—can prematurely terminate peptide chains or induce side reactions that are nearly impossible to purify out of the final macromolecule.

Below is a structured comparison of commercial purity grades and their validated use cases based on industry data :

Commercial SupplierClaimed Purity GradePrimary Analytical MethodTarget Application / Field Use
TCI Chemicals > 98.0%RP-HPLC, Specific RotationR&D, Pre-clinical Liquid Phase Synthesis
AAPPTec > 99.0%HPLC, ESI-MSHigh-fidelity Solid Phase Peptide Synthesis
BOC Sciences 95.0% - 99.0%HPLC, NMRIndustrial Scale-up, Bulk Intermediates
Alfa Chemistry Custom / GMPCustom (Client Specified)Clinical Phase API Manufacturing

Analytical Validation: Ensuring Batch Integrity

Trusting a certificate of analysis (CoA) blindly is a critical failure point in drug development. Every laboratory must employ a self-validating quality control system before introducing a new batch of H-Tyr-OBzl·Tos-OH into a synthesizer.

QCWorkflow Sample Raw Material Batch (CAS: 53587-11-4) Prep Sample Preparation (Dissolve in MeOH/H2O) Sample->Prep HPLC RP-HPLC Analysis (C18 Column, UV 254nm) Prep->HPLC MS Mass Spectrometry (ESI-MS) Confirm m/z 272.1 Prep->MS Chiral Chiral Chromatography (Check D-Enantiomer) Prep->Chiral Decision Release / Reject (>98.0% Purity Threshold) HPLC->Decision Purity % MS->Decision Identity Chiral->Decision Enantiomeric Excess

Figure 1: Analytical validation and quality control workflow for raw material batch release.

Protocol 1: Self-Validating RP-HPLC Purity Assessment

Causality: A gradient RP-HPLC method is required to separate the highly polar tosylate counter-ion from the highly hydrophobic benzyl ester.

  • System Preparation: Equip an HPLC with a C18 Reverse Phase column (4.6 x 150 mm, 5 µm) and a UV/Vis detector set to 254 nm (optimal for aromatic rings).

  • Mobile Phase: Prepare Solvent A (0.1% TFA in LC-MS grade Water) and Solvent B (0.1% TFA in LC-MS grade Acetonitrile).

  • Sample Prep: Dissolve 1.0 mg of H-Tyr-OBzl·Tos-OH in 1 mL of Methanol:Water (50:50, v/v).

  • Self-Validation Check (The Control): Inject a blank (solvent only) and a pure reference standard of p-toluenesulfonic acid. This definitively maps the retention time of the counter-ion, ensuring it is not misidentified as an impurity.

  • Execution: Inject 10 µL of the sample using a linear gradient of 10% B to 90% B over 20 minutes.

  • Analysis: The tosylate peak will elute early. The H-Tyr-OBzl peak will elute late. Calculate purity based strictly on the area percent of the H-Tyr-OBzl peak relative to all non-tosylate peaks. Reject batches falling below 98.0%.

Experimental Methodology: Integration into Synthesis

When utilizing this compound in Liquid Phase Peptide Synthesis (LPPS) or as the first residue in a specialized Solid Phase sequence, the tosylate salt must be neutralized to liberate the nucleophilic free amine.

PeptideWorkflow Start H-Tyr-OBzl·Tos-OH (Starting Material) Neutralization Neutralization (DIPEA) Remove Tosylate Start->Neutralization Base addition Coupling N-Terminal Coupling (e.g., Fmoc-AA-OH + HATU) Neutralization->Coupling Free amine generated Elongation Peptide Elongation (Iterative SPPS/LPPS) Coupling->Elongation Peptide bond formed Deprotection Global Deprotection (Pd/C H2 or HF) Elongation->Deprotection Sequence complete Product Purified Tyrosine-containing Peptide Deprotection->Product Benzyl group removed

Figure 2: Workflow for integrating H-Tyr-OBzl·Tos-OH into peptide synthesis.

Protocol 2: In Situ Neutralization and Amide Bond Formation

Causality: Pre-neutralizing the salt and storing the free amine leads to rapid degradation. In situ neutralization immediately prior to coupling ensures the free amine is instantly consumed by the activated ester, maximizing yield and eliminating side reactions.

  • Activation: In a dry, inert round-bottom flask, dissolve 1.0 eq of the incoming protected amino acid (e.g., Fmoc-Ala-OH) and 1.0 eq of HATU coupling reagent in anhydrous DMF (0.1 M).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to generate the highly reactive OAt-ester.

  • Substrate Preparation: In a separate vial, suspend 1.0 eq of H-Tyr-OBzl·Tos-OH in a minimal volume of DMF.

  • In Situ Neutralization: Add 1.1 eq of DIPEA to the suspension. The cloudy mixture will instantly clarify as the tosylate salt is neutralized into soluble DIPEA·TosOH, liberating the free Tyrosine amine.

  • Coupling: Immediately transfer the clarified Tyrosine solution into the activated Fmoc-AA-OH flask. Stir at room temperature for 2 hours.

  • Self-Validation Check (Reaction Completion): Perform a TLC analysis of the reaction mixture using a Ninhydrin stain. A negative (colorless/yellow) ninhydrin result confirms the complete consumption of the free amine, validating 100% coupling efficiency.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (aq) to remove unreacted amines and DIPEA, followed by saturated NaHCO₃ (aq) to remove acidic byproducts, and finally brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Conclusion

L-Tyrosine Benzyl Ester p-Toluenesulfonate remains a cornerstone reagent in advanced peptide synthesis. By understanding the mechanistic causality behind its salt form and ester protection, and by implementing strict, self-validating analytical and synthetic protocols, researchers can leverage this molecule to synthesize complex, high-purity peptide therapeutics with exceptional reliability.

References

  • ResearchGate. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents". URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of L-Tyrosine Benzyl Ester p-Toluenesulfonate in Peptide Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of L-Tyrosine Benzyl Ester p-Toluenesulfonate in peptide synthesis. We wil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of L-Tyrosine Benzyl Ester p-Toluenesulfonate in peptide synthesis. We will delve into the chemical rationale for its use, its primary role in solution-phase synthesis as a precursor to solid-phase methodologies, and provide detailed, field-proven protocols. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: Positioning the Reagent in Modern Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide manufacturing, prized for its efficiency and scalability. The success of SPPS hinges on a meticulous protecting group strategy, where reactive moieties are temporarily masked to ensure the specific, sequential assembly of amino acids. Tyrosine, with its reactive phenolic side chain, is a critical amino acid in many bioactive peptides, contributing to structural integrity and biological function through hydrogen bonding and potential post-translational modifications.[1]

L-Tyrosine Benzyl Ester p-Toluenesulfonate is a specialized amino acid derivative primarily employed in Solution-Phase Peptide Synthesis (SolPS) , often for the creation of peptide fragments that may later be incorporated into larger sequences via hybrid solid-phase/solution-phase strategies. Its structure presents two key features:

  • C-Terminal Benzyl Ester (OBzl): This group protects the carboxylic acid, preventing it from reacting during the coupling of the N-terminus. It is a robust protecting group, stable to the basic conditions used for Fmoc removal, but readily cleaved under strong acidolysis (e.g., Trifluoroacetic acid or Hydrogen Fluoride) or catalytic hydrogenation.

  • p-Toluenesulfonate (Tosylate/TosOH) Salt: The α-amino group is protonated, forming a stable, crystalline salt. This form significantly improves the compound's shelf-life and handling characteristics compared to the free-base, which can be an unstable oil.[2] This salt must be neutralized in situ to free the nucleophilic amine for reaction.

Critically, the phenolic hydroxyl group of the tyrosine side chain in this reagent is unprotected . This is the primary reason it is not suitable for direct, sequential use in standard SPPS elongation cycles , as the free hydroxyl would cause undesirable side reactions. Its strategic value lies in controlled, solution-phase fragment synthesis.

Core Principles and Chemical Rationale

The Role of the Tosylate Salt: Ensuring Stability and Purity

Amino acid esters are often supplied as salts to enhance their stability. The p-toluenesulfonate counterion is a non-nucleophilic, organic-soluble anion that renders the amino acid derivative a free-flowing, crystalline solid with a defined melting point.[2][3] This facilitates accurate weighing and storage. Before the coupling reaction can proceed, the tosylate must be neutralized by a non-nucleophilic base, typically Diisopropylethylamine (DIEA), to liberate the primary amine.

The Benzyl Ester: A Classic C-Terminal Protecting Group

The benzyl ester is a foundational protecting group in peptide chemistry. Its stability profile makes it highly compatible with both Boc/Bzl and Fmoc/tBu chemistries as a C-terminal protecting group for solution-phase fragments. Its removal during the final acidolytic cleavage step is well-characterized. However, chemists must be aware of potential side reactions, such as the acid-catalyzed O- to C-migration of benzyl groups on the tyrosine ring, which can be mitigated by using appropriate scavengers during cleavage.[4]

Diagram: Chemical Structure and Components

cluster_tyr L-Tyrosine Core cluster_tos p-Toluenesulfonate Salt cluster_bzl Benzyl Ester (C-Terminal Protection) cluster_amine α-Amine (Salt Form) Tyr H₂N-CH(-CH₂-Ph-OH)-C(=O)O-CH₂-Ph Bzl O-Benzyl Tyr->Bzl Protects Carboxyl Amine NH₃⁺ Tyr->Amine Protonated by Tos HSO₃-Ph-CH₃ Amine->Tos Counter-ion

Caption: Components of L-Tyrosine Benzyl Ester p-Toluenesulfonate.

Technical Protocols and Applications

The primary application for this reagent is the synthesis of dipeptides or short peptide fragments in the solution phase. This protocol details the coupling of an N-terminally protected amino acid to H-Tyr-OBzl·TosOH.

Reagent Specifications
PropertyValueSource(s)
Chemical Name L-Tyrosine benzyl ester p-toluenesulfonate salt[5]
CAS Number 53587-11-4[6]
Molecular Formula C₁₆H₁₇NO₃ · C₇H₈O₃S[6]
Molecular Weight 443.51 g/mol [6]
Appearance White to off-white crystalline powder[3][6]
Purity (Typical) >98% (HPLC)[6][7]
Storage Room temperature or refrigerated (2-8 °C), desiccated[2]
Workflow: Solution-Phase Dipeptide Synthesis

This workflow outlines the critical steps for coupling, from reagent preparation to reaction monitoring.

Sources

Application

Protocol for incorporating L-Tyrosine Benzyl Ester p-Toluenesulfonate into a peptide chain

Application Note: Protocol for C-Terminal Incorporation of L-Tyrosine Benzyl Ester p-Toluenesulfonate Abstract & Strategic Utility This Application Note details the protocol for utilizing L-Tyrosine Benzyl Ester p-Toluen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for C-Terminal Incorporation of L-Tyrosine Benzyl Ester p-Toluenesulfonate

Abstract & Strategic Utility

This Application Note details the protocol for utilizing L-Tyrosine Benzyl Ester p-Toluenesulfonate (H-Tyr-OBzl·TosOH) as a C-terminal acceptor in peptide synthesis. Unlike standard solid-phase peptide synthesis (SPPS) where the C-terminus is resin-bound, this reagent is critical for Solution-Phase Peptide Synthesis or Fragment Condensation strategies.

The Benzyl (Bzl) ester provides semi-permanent C-terminal protection that is orthogonal to acid-labile N-terminal groups (like Boc) and base-labile groups (like Fmoc). It is stable to Trifluoroacetic Acid (TFA) but removable via catalytic hydrogenolysis or strong acids (HF/TFMSA), making it ideal for synthesizing peptides where the C-terminus must remain protected during acidic side-chain deprotection steps.

Physicochemical Properties & Handling[1]

PropertyData
Chemical Name L-Tyrosine Benzyl Ester p-Toluenesulfonate
Abbreviation H-Tyr-OBzl·TosOH
CAS Number 53587-11-4
Molecular Weight 443.51 g/mol
Solubility Soluble in DMF, DMSO, MeOH.[1] Slightly soluble in Water, DCM.
Storage +2°C to +8°C (Desiccated). Hygroscopic.
Role C-Terminal Acceptor (Amine Component)

Strategic Planning: The Orthogonality Logic

Before initiating synthesis, understand the deprotection hierarchy. The Benzyl ester dictates the synthetic route:

  • If using Boc Chemistry: The Bzl ester survives the repetitive TFA treatments used to remove Boc groups.[2] It is removed at the very end (typically by HF or Hydrogenolysis).

  • If using Fmoc Chemistry: The Bzl ester is stable to piperidine (base). However, standard Fmoc synthesis usually employs acid-labile resins. This reagent is chosen when you specifically need a C-terminal ester that survives both mild acid and base, to be removed reductively.

Experimental Protocols

Phase A: Neutralization (The "Free Amine" Generation)

The reagent is supplied as a Tosylate salt (TosOH). The amine is protonated (


) and unreactive. It must be neutralized to the free amine (

) to attack the incoming activated carboxylic acid.

Method: In Situ Neutralization (Recommended for minimizing racemization and handling loss).

  • Calculate Equivalents:

    • H-Tyr-OBzl[2]·TosOH: 1.0 eq

    • Base (DIPEA or NMM): 1.0 eq (Strict control required)

    • Solvent: DMF (Dimethylformamide) or Anhydrous DCM (if solubility permits).[3]

Critical Note on Base: Avoid large excesses of base. Excess base can abstract the


-proton of the activated amino acid, leading to racemization. N-Methylmorpholine (NMM)  is often preferred over DIPEA for this reason due to its lower basicity.
Phase B: Coupling Reaction (Standard EDC/HOBt Protocol)

This protocol couples an N-protected amino acid (e.g., Boc-Xaa-OH) to the H-Tyr-OBzl.

Reagents:

  • Carboxyl Component (e.g., Boc-Phe-OH): 1.1 eq

  • Coupling Reagent (EDC.HCl): 1.1 eq

  • Additive (HOBt or HOAt): 1.1 eq (Essential to suppress racemization)

  • Amine Component (H-Tyr-OBzl·TosOH): 1.0 eq

  • Base (NMM): 1.0 eq (to neutralize the TosOH salt)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.1 eq) and HOBt (1.1 eq) in minimal DMF/DCM (approx. 5-10 mL per gram of peptide). Cool to 0°C in an ice bath.

  • Coupling Agent: Add EDC.HCl (1.1 eq). Stir for 15 minutes at 0°C to form the active ester.

  • Preparation of Tyrosine: In a separate vial, dissolve H-Tyr-OBzl·TosOH (1.0 eq) in minimal DMF. Add NMM (1.0 eq).[4] Vortex briefly.

  • Condensation: Add the neutralized Tyrosine solution dropwise to the activated amino acid solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

  • Monitoring: Check reaction progress via TLC (mobile phase: CHCl3/MeOH 9:1) or HPLC.[1][5][6][7][8] Look for the disappearance of the Tyrosine peak.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5% Citric Acid or KHSO4 (removes unreacted amine/base).

      • Saturated NaHCO3 (removes unreacted acid/HOBt).

      • Brine.[7]

    • Dry over MgSO4, filter, and concentrate in vacuo.

Phase C: Deprotection of the Benzyl Ester

Once the peptide chain is assembled, the C-terminal Benzyl ester is removed to yield the free carboxylic acid.

Method: Catalytic Hydrogenolysis (Mildest method, preserves acid-sensitive groups).

  • Dissolution: Dissolve the protected peptide in Methanol (MeOH) or Ethanol.[9] If insoluble, add small amounts of DMF or Acetic Acid.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon), typically 10-20% by weight of the peptide mass.[9] Caution: Pd/C is pyrophoric; add under an inert gas blanket (Nitrogen).

  • Hydrogenation: Displace air with Hydrogen gas (

    
    ) using a balloon or hydrogenator (1 atm is usually sufficient).
    
  • Reaction: Stir vigorously for 2–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain the C-terminal free acid peptide.

Visualization of Workflows

Diagram 1: Chemical Logic & Reaction Pathway

This diagram illustrates the transformation of the salt to the active coupling species and final deprotection.

ReactionLogic Salt H-Tyr-OBzl·TosOH (Inactive Salt) FreeAmine H-Tyr-OBzl (Free Amine) Salt->FreeAmine Neutralization Base Base (NMM) Base->FreeAmine Coupled Boc-Xaa-Tyr-OBzl (Protected Peptide) FreeAmine->Coupled Nucleophilic Attack ActivatedAA Activated AA (Boc-Xaa-OBt) ActivatedAA->Coupled Coupling Final Boc-Xaa-Tyr-OH (C-Term Deprotected) Coupled->Final Hydrogenolysis H2 H2 / Pd/C H2->Final

Caption: Reaction pathway from Tosylate salt neutralization to final C-terminal deprotection.

Diagram 2: Experimental Workflow (Step-by-Step)

A decision tree for the laboratory execution.

Workflow Start Start: H-Tyr-OBzl·TosOH SolubilityCheck Check Solubility (DMF vs DCM) Start->SolubilityCheck Neutralization Neutralize Tyr Salt (Add 1.0 eq NMM) SolubilityCheck->Neutralization Activation Activate Incoming AA (EDC/HOBt in separate flask) Combine Combine Solutions (0°C -> RT) Activation->Combine Neutralization->Combine Workup Acid/Base Extraction (Isolate Protected Peptide) Combine->Workup Deprotect Catalytic Hydrogenolysis (Remove Bzl) Workup->Deprotect

Caption: Operational workflow for solution-phase coupling of Tyrosine Benzyl Ester.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of TosOH salt.Ensure exactly 1.0 eq of tertiary base (NMM/DIPEA) is used. Check pH (should be ~8).
Racemization Excess base or high temperature.Use NMM instead of TEA. Keep reaction at 0°C during addition. Use HOBt/HOAt additives.[3][4][10][11]
Precipitation Poor solubility of the salt in DCM.Switch solvent to DMF or a DMF/DCM mixture.[3]
Incomplete Deprotection Catalyst poisoning (Sulfur).If the peptide contains Cys/Met, Pd/C may be poisoned. Use HF cleavage or liquid ammonia (Birch reduction) instead.

References

  • National Institutes of Health (NIH). (2009). Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Retrieved from [Link]

  • Thieme Connect. (n.d.). Protection of Functional Groups: O-Benzyltyrosine and Derivatives. Retrieved from [Link]

Sources

Method

Application of L-Tyrosine Benzyl Ester p-Toluenesulfonate in neuropharmacological research

Executive Summary L-Tyrosine Benzyl Ester p-Toluenesulfonate (H-Tyr-OBzl[1]·TsOH) represents a critical "synthon" in neuropharmacology, bridging the gap between organic synthesis and blood-brain barrier (BBB) delivery. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Tyrosine Benzyl Ester p-Toluenesulfonate (H-Tyr-OBzl[1]·TsOH) represents a critical "synthon" in neuropharmacology, bridging the gap between organic synthesis and blood-brain barrier (BBB) delivery. While L-Tyrosine is the physiological precursor to catecholamines (dopamine, norepinephrine, epinephrine), its clinical utility is limited by poor solubility and low BBB transport efficiency.

This guide details the application of the p-toluenesulfonate salt form of L-Tyrosine Benzyl Ester as:

  • A Robust Intermediate: For the solution-phase synthesis of neuroactive peptides (e.g., Enkephalins, Neuropeptide Y analogs).

  • A Prodrug Scaffold: Utilizing the benzyl ester moiety to enhance lipophilicity and target LAT1 (Large Neutral Amino Acid Transporter 1) for improved CNS uptake.

Chemical Profile & Material Specifications

The p-toluenesulfonate (Tosylate) salt is preferred over hydrochloride salts in complex peptide synthesis due to its non-hygroscopic nature, higher crystallinity, and improved solubility in organic coupling solvents (e.g., DMF, DCM).

PropertySpecificationSignificance in Neuro-Research
Compound Name L-Tyrosine Benzyl Ester p-ToluenesulfonateCore Reagent
CAS Number 53587-11-4Verification Identity
Formula

MW: 443.51 g/mol
Solubility Soluble in DMF, DMSO, CHCl3, DCMCritical for solution-phase coupling
Melting Point 175-180 °CHigh thermal stability for storage
Function C-Terminal Protection / ProdrugPrevents racemization; enhances lipophilicity

Module A: Synthesis of Neuroactive Peptides

Context: This compound is the standard C-terminal building block for synthesizing Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) and other opioid receptor agonists. The benzyl ester protects the carboxylic acid, preventing side reactions while the amine participates in coupling.

Protocol 1: Solution-Phase Coupling (The "Mixed Anhydride" Method)

Objective: Couple Boc-Gly-OH (N-protected glycine) with H-Tyr-OBzl·TsOH to form the dipeptide Boc-Gly-Tyr-OBzl (Precursor to enkephalin analogs).

Reagents:

  • L-Tyrosine Benzyl Ester p-Toluenesulfonate (1.0 eq)[2]

  • Boc-Gly-OH (1.1 eq)

  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (2.2 eq) — Crucial: 1 eq to neutralize TsOH, 1 eq for activation.

  • Anhydrous THF or DMF.

Step-by-Step Workflow:

  • Activation (Mixed Anhydride Formation):

    • Dissolve Boc-Gly-OH in anhydrous THF at -15°C (dry ice/acetone bath).

    • Add NMM (1.1 eq) followed by IBCF (1.1 eq) dropwise.

    • Expert Insight: Maintain temperature strictly below -10°C to prevent disproportionation of the mixed anhydride. Stir for 15 minutes.

  • Neutralization of the Tyrosine Salt:

    • In a separate vessel, dissolve H-Tyr-OBzl·TsOH in DMF.

    • Add NMM (1.0 eq) to neutralize the p-toluenesulfonic acid, liberating the free amine (H-Tyr-OBzl).

    • Caution: Do not use excess base here, as it may cause racemization of the activated amino acid in the next step.

  • Coupling:

    • Transfer the neutralized Tyrosine solution into the activated Glycine anhydride solution.

    • Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

  • Work-up:

    • Evaporate THF. Dissolve residue in Ethyl Acetate.

    • Wash sequentially with: 5%

      
       (removes base), Sat. 
      
      
      
      (removes unreacted acid), and Brine.
    • Dry over

      
       and concentrate.
      

Visualizing the Synthesis Logic:

PeptideSynthesis Start H-Tyr-OBzl·TsOH (Stable Salt) Base Add Base (NMM) (Neutralization) Start->Base FreeAmine H-Tyr-OBzl (Reactive Amine) Base->FreeAmine Removes TsOH Coupling Coupling Reaction (-15°C to RT) FreeAmine->Coupling Activated Activated Boc-Gly (Mixed Anhydride) Activated->Coupling Product Boc-Gly-Tyr-OBzl (Protected Dipeptide) Coupling->Product

Figure 1: Activation and coupling workflow utilizing the Tosylate salt to generate protected neuro-peptides.

Module B: Prodrug Kinetics & BBB Permeability

Context: The benzyl ester group significantly increases the lipophilicity (


) of Tyrosine. In neuropharmacology, this molecule serves as a model for "Trojan Horse" delivery, where the ester crosses the BBB via passive diffusion or LAT1 transport before being hydrolyzed by brain esterases to release active L-Tyrosine (dopamine precursor).
Protocol 2: In Vitro Plasma vs. Brain Homogenate Stability Assay

Objective: Determine the half-life (


) of the prodrug in systemic circulation vs. the target CNS tissue.

Materials:

  • Rat Plasma (heparinized).

  • Rat Brain Homogenate (20% w/v in PBS).

  • Test Compound: L-Tyrosine Benzyl Ester (liberated from TsOH salt).

  • HPLC System (C18 column, UV detection at 280 nm).

Experimental Steps:

  • Preparation:

    • Prepare a 10 mM stock solution of H-Tyr-OBzl·TsOH in DMSO.[1]

    • Note: The salt dissociates immediately in aqueous physiological buffers.

  • Incubation:

    • Group A (Plasma): Spike plasma with stock solution to final conc. of 100 µM. Incubate at 37°C.

    • Group B (Brain): Spike brain homogenate to final conc. of 100 µM. Incubate at 37°C.

    • Group C (Control): PBS buffer (pH 7.4) to assess chemical stability.

  • Sampling:

    • Aliquot 100 µL at time points: 0, 5, 15, 30, 60, 120 min.

    • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop esterase activity.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min). Inject supernatant into HPLC.

    • Monitor disappearance of the Benzyl Ester peak and appearance of the L-Tyrosine peak.

Mechanism of Action Diagram:

BBB_Mechanism cluster_blood Systemic Circulation (Blood) cluster_BBB Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma Prodrug Tyr-Benzyl Ester (Lipophilic) LAT1 LAT1 Transporter / Passive Diffusion Prodrug->LAT1 High Affinity Prodrug_Brain Tyr-Benzyl Ester LAT1->Prodrug_Brain Hydrolysis Brain Esterases (Cleavage) Prodrug_Brain->Hydrolysis Tyrosine L-Tyrosine (Free Amino Acid) Hydrolysis->Tyrosine Release Dopamine Dopamine (Neurotransmitter) Tyrosine->Dopamine Tyrosine Hydroxylase + Decarboxylase

Figure 2: The "Prodrug-to-Neurotransmitter" metabolic pathway. The benzyl ester facilitates entry, after which brain-resident esterases liberate the precursor for dopamine synthesis.

References

  • Gynther, M., et al. (2008). "Large Neutral Amino Acid Transporter Enables Brain Drug Delivery via Prodrugs."[3] Journal of Medicinal Chemistry. (Demonstrates the utility of tyrosine ester prodrugs for LAT1 transport). [Link]

  • National Institutes of Health (NIH). "Prodrug Approaches for CNS Delivery." PMC - NeuroRx. [Link]

  • PrepChem. "Synthesis of L-tyrosine benzyl ester derivatives." (Standard protocols for handling benzyl ester tosylates in synthesis). [Link]

Sources

Application

Role as an intermediate in the synthesis of agrochemicals and dyestuffs

Application Note: Optimizing Cyanuric Chloride (TCT) Scaffolds in Agrochemical and Chromophore Synthesis Introduction: The Chemoselective Chameleon In the landscape of industrial organic synthesis, few intermediates offe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Cyanuric Chloride (TCT) Scaffolds in Agrochemical and Chromophore Synthesis

Introduction: The Chemoselective Chameleon

In the landscape of industrial organic synthesis, few intermediates offer the programmable versatility of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) . It serves as the architectural backbone for two distinct yet chemically related industries: triazine herbicides (e.g., Atrazine) and fiber-reactive dyes (e.g., Procion MX type).

The utility of TCT stems from the electronic deficiency of the s-triazine ring, which facilitates Nucleophilic Aromatic Substitution (


). The critical operational insight for researchers is the Temperature-Gated Reactivity  of the three chlorine atoms. By manipulating temperature, scientists can selectively substitute one, two, or three chlorine atoms with high fidelity, creating complex, asymmetrical scaffolds without the need for protecting groups [1].

This guide details the protocols for exploiting this stepwise reactivity, bridging the gap between herbicidal efficacy and chromophore durability.

The Chemistry of Control: Mechanism & Kinetics

The substitution of chlorine atoms on TCT follows a predictable kinetic hierarchy. As electron-donating nucleophiles (amines, alkoxides) replace the electron-withdrawing chlorine atoms, the remaining electrophilic centers become progressively deactivated. This requires increasing thermal energy to drive subsequent substitutions.

The "Rule of Three" (Temperature Gates):
  • Tier 1 (

    
    ):  First substitution. Highly exothermic.[1]
    
  • Tier 2 (

    
    ):  Second substitution. Requires mild heating.
    
  • Tier 3 (

    
     / Reflux):  Third substitution. Requires high energy; often used to replace the final Cl with a non-reactive group or to link two triazine rings [2].
    

Figure 1: Temperature-Dependent Chemoselectivity of TCT

TCT_Mechanism cluster_0 Application Split TCT Cyanuric Chloride (TCT) 3 Cl atoms Mono Mono-Substituted (Dichlorotriazine) High Reactivity TCT->Mono Nucleophile 1 0-5°C Exothermic Di Di-Substituted (Monochlorotriazine) Moderate Reactivity Mono->Di Nucleophile 2 35-50°C pH Control Reactive Dyes\n(Cold Brand) Reactive Dyes (Cold Brand) Mono->Reactive Dyes\n(Cold Brand) Tri Tri-Substituted (Inert/Stable) Final Product Di->Tri Nucleophile 3 >90°C Reflux Herbicides\n(Atrazine) Herbicides (Atrazine) Di->Herbicides\n(Atrazine) Reactive Dyes\n(Hot Brand) Reactive Dyes (Hot Brand) Di->Reactive Dyes\n(Hot Brand)

Caption: Stepwise displacement of chlorine atoms on the s-triazine ring. Note the distinct temperature requirements for each step, which govern the synthesis of different chemical classes.

Agrochemical Protocol: Synthesis of Atrazine

Target: 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine (Atrazine).[2] Role of Intermediate: The triazine ring acts as the pharmacophore inhibiting photosystem II in plants. Critical Challenge: Preventing hydrolysis of the remaining chlorine (which renders the herbicide inactive) while ensuring complete amination.

Experimental Workflow

Reagents:

  • Cyanuric Chloride (TCT): 0.1 mol (18.4 g)

  • Isopropylamine: 0.1 mol

  • Ethylamine (70% aq): 0.1 mol

  • NaOH (20% aq): Scavenger

  • Solvent: Toluene or MIBK (Methyl Isobutyl Ketone)

Step-by-Step Protocol:

  • Slurry Formation (Tier 1):

    • Dissolve TCT in 100 mL Toluene. Cool the reactor to -5°C to 0°C using a brine/ice bath.

    • Why: TCT solubility is high in toluene; low temperature prevents the formation of di-substituted impurities immediately [3].

  • First Substitution (Isopropylamine):

    • Add Isopropylamine dropwise over 45 minutes.

    • Simultaneously add NaOH (20%) to maintain pH between 9.0–10.0.

    • Critical Control: Do not allow temperature to exceed 5°C. The reaction is highly exothermic.

    • Endpoint: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of TCT indicates formation of the dichloro-intermediate.

  • Second Substitution (Ethylamine - Tier 2):

    • Warm the reaction mixture to 35°C .

    • Add Ethylamine solution dropwise.

    • Maintain pH at 10–11 using NaOH.

    • Stir for 2-3 hours at 45°C.

    • Why: The second chlorine is less reactive. Increasing temperature overcomes the activation energy barrier without displacing the third chlorine [4].

  • Work-up:

    • Neutralize to pH 7.0 with dilute HCl.

    • Separate the organic phase (containing Atrazine).

    • Wash with water to remove NaCl salts.

    • Evaporate toluene to yield crude Atrazine (White solid).

Table 1: Comparative Process Parameters (Herbicides)

HerbicideSubstituent 1 (

C)
Substituent 2 (

C)
Substituent 3Active Moiety
Simazine EthylamineEthylamine-ClChlorotriazine
Atrazine IsopropylamineEthylamine-ClChlorotriazine
Prometryn IsopropylamineIsopropylamine-SCH

Methylthiotriazine

Dyestuff Protocol: Synthesis of Reactive Red Analog

Target: A model dichlorotriazinyl reactive dye (Cold Brand). Role of Intermediate: TCT acts as the "anchor," covalently bonding the chromophore to the cellulose fiber via the remaining chlorine atoms.

Experimental Workflow

Reagents:

  • TCT: 0.01 mol[3]

  • H-Acid (1-amino-8-naphthol-3,6-disulfonic acid): 0.01 mol (Chromophore precursor)

  • Aniline: 0.01 mol (Optional for monochlorotriazinyl dyes)

  • Sodium Carbonate (

    
    ): Base
    

Step-by-Step Protocol:

  • Condensation (Chromophore Attachment):

    • Create a fine dispersion of TCT in ice-water/acetone (0–2°C).

    • Dissolve H-Acid in water at pH 6.0.

    • Add H-Acid solution to the TCT dispersion slowly over 1 hour.

    • Maintain pH 2.0–2.5 (Acidic conditions favor amino-group attack over hydroxyl hydrolysis) [5].

    • Result: Formation of the Dichloro-triazinyl-H-acid intermediate.

  • Diazotization & Coupling (Color Formation):

    • Separate Vessel: Diazotize a primary aromatic amine (e.g., Aniline or Sulfanilic acid) using

      
      /HCl at 0°C.
      
    • Add the diazonium salt to the TCT-H-acid intermediate (from Step 1).

    • Adjust pH to 6.0–7.0 with Sodium Carbonate to facilitate coupling at the ortho-position of the H-acid.

    • Observation: Intense color development (Red).

  • Isolation (Salting Out):

    • Add NaCl (10-15% w/v) to precipitate the dye.

    • Filter and dry at <40°C .

    • Caution: High drying temperatures will hydrolyze the reactive chlorine atoms, rendering the dye "dead" (unable to bond to fabric).

Figure 2: Reactive Dye Synthesis Workflow

Dye_Synthesis Start Start: TCT Dispersion (Ice/Acetone, 0°C) Step1 Condensation (+ H-Acid, pH 2.5) Start->Step1 Nucleophilic Subst. Inter Intermediate: Dichloro-triazinyl-H-acid Step1->Inter Step2 Coupling (+ Diazonium Salt, pH 6.5) Inter->Step2 Azo Coupling Final Reactive Dye (Dichlorotriazinyl) Step2->Final Fiber Application: Covalent Bond to Cellulose Final->Fiber Dyeing Process (Nucleophilic Subst. on Fabric)

Caption: Synthesis pathway for a reactive dye. The TCT scaffold links the chromophore (H-acid derivative) to the textile fiber.

Analytical Quality Control & Safety

HPLC Method for TCT Derivatives
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 220 nm (Triazine ring absorption) and

    
     of the chromophore (for dyes).
    
  • Key Impurity: Hydroxy-triazines (Hydrolysis products). Presence indicates wet reagents or poor pH control.

Safety & Handling (Self-Validating System)
  • Moisture Control: TCT hydrolyzes to release HCl. A "smoking" container indicates moisture contamination.

    • Check: Measure melting point.[4] Pure TCT melts at 145–147°C. A drop in MP indicates hydrolysis [6].

  • Sensitization: TCT is a severe skin sensitizer and lachrymator. Always handle in a fume hood.

  • Waste Disposal: Quench unreacted TCT streams with alkaline water (NaOH) overnight to convert to non-toxic Cyanuric Acid before disposal.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Morfeld, P., et al. (2014).[5] "Cyanuric Chloride."[1][5][6][7][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Sherman, H. (1960). "Synthesis of Atrazine." United States Patent 2,891,855. Link

  • Raposo, C., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride." Organic & Biomolecular Chemistry. Link

  • Lewis, D.M. (2011). "The chemistry of reactive dyes and their application processes." Handbook of Textile and Industrial Dyeing. Link

  • OECD SIDS. (2001). "Cyanuric Chloride: SIDS Initial Assessment Report." UNEP Publications.[7][8] Link

Sources

Method

L-Tyrosine Benzyl Ester p-Toluenesulfonate in the development of biodegradable polymers

Application Note: L-Tyrosine Benzyl Ester p-Toluenesulfonate in the Development of Biodegradable Polycarbonates Abstract This guide details the strategic utilization of L-Tyrosine Benzyl Ester p-Toluenesulfonate (Tyr-OBz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: L-Tyrosine Benzyl Ester p-Toluenesulfonate in the Development of Biodegradable Polycarbonates

Abstract

This guide details the strategic utilization of L-Tyrosine Benzyl Ester p-Toluenesulfonate (Tyr-OBzl·TosOH) as a critical precursor in the synthesis of tyrosine-derived polycarbonates and polyarylates. Unlike alkyl esters (ethyl, butyl) that permanently define the polymer's hydrophobicity, the benzyl ester functionality serves as a latent reactive site . This protocol outlines the conversion of Tyr-OBzl·TosOH into the diphenolic monomer Desaminotyrosyl-Tyrosine Benzyl Ester (DTBn) , its polymerization, and the subsequent orthogonal deprotection to yield polymers with pendant carboxylic acid groups. These "free acid" polymers exhibit pH-dependent solubility and provide conjugation sites for bioactive ligands, essential for advanced tissue scaffolds and targeted drug delivery.

Introduction: The Strategic Role of the Benzyl Ester

In the library of tyrosine-derived pseudo-poly(amino acids), the pendant group dictates the material's physicochemical properties. While poly(DTE carbonate) (ethyl ester) is a rigid, slow-degrading engineering plastic, it lacks functional handles for biological modification.

L-Tyrosine Benzyl Ester p-Toluenesulfonate is the preferred starting material for creating "functionalizable" polymers because:

  • Stability: The p-toluenesulfonate (tosylate) salt is non-hygroscopic and shelf-stable, preventing the spontaneous diketopiperazine formation common in free amino acid esters.

  • Orthogonal Protection: The benzyl ester survives the basic conditions of polymerization (phosgenation) but can be removed quantitatively via catalytic hydrogenolysis under mild conditions after polymer formation.

  • Tunability: By controlling the ratio of Benzyl-protected vs. Alkyl-protected monomers during copolymerization, researchers can precisely tune the degradation rate and cellular adhesion properties of the final scaffold.

Chemical Pathway & Workflow

The synthesis involves three distinct phases: Monomer Formation, Polymerization, and Post-Polymerization Modification.

TyrosinePolymerWorkflow Start L-Tyrosine Benzyl Ester p-Toluenesulfonate (Tyr-OBzl·TosOH) Coupling Coupling Reaction (EDCI / HOBt) Start->Coupling DAT Desaminotyrosine (DAT) DAT->Coupling Monomer Monomer: DTBn Diphenol Coupling->Monomer Amide Bond Formation Polymerization Polymerization (Triphosgene / Pyridine) Monomer->Polymerization PolyBn Poly(DTBn Carbonate) (Hydrophobic / Protected) Polymerization->PolyBn Phosgenation Hydrogenolysis Hydrogenolysis (Pd/C + H2) PolyBn->Hydrogenolysis Deprotection PolyAcid Poly(DT Carbonate) (Hydrophilic / Free Acid) Hydrogenolysis->PolyAcid Functional Scaffold

Figure 1: Synthetic workflow from Tyr-OBzl·TosOH salt to functionalized Poly(DT carbonate).

Detailed Protocols

Phase 1: Synthesis of Monomer (DTBn)

Objective: Couple Desaminotyrosine (DAT) with L-Tyrosine Benzyl Ester to form the diphenolic monomer.

  • Reagents:

    • L-Tyrosine Benzyl Ester p-Toluenesulfonate (1.0 equiv)

    • 3-(4-Hydroxyphenyl)propionic acid (Desaminotyrosine, DAT) (1.0 equiv)

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)

    • HOBt (Hydroxybenzotriazole) (1.1 equiv)

    • Triethylamine (TEA) (1.0 equiv, to neutralize the tosylate)

    • Solvent: DMF or THF/DCM (anhydrous)

Protocol:

  • Neutralization: Dissolve Tyr-OBzl·TosOH in anhydrous DMF (0.5 M concentration). Add TEA (1.0 equiv) and stir for 10 minutes at 0°C to liberate the free amine in situ.

  • Activation: In a separate vessel, dissolve DAT (1.0 equiv) and HOBt (1.1 equiv) in DMF. Add EDCI (1.1 equiv) and stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the neutralized Tyr-OBzl solution to the activated DAT solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Work-up: Dilute with ethyl acetate. Wash sequentially with 0.1 M HCl (to remove unreacted amine/EDCI), saturated NaHCO₃ (to remove unreacted DAT), and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from ethyl acetate/hexane.

  • Validation: Confirm structure via ¹H NMR (look for benzyl protons at ~5.1 ppm and amide doublet at ~8.4 ppm).

Phase 2: Polymerization (Poly(DTBn Carbonate))

Objective: Polymerize the DTBn monomer using a phosgene substitute (Triphosgene) to create the polycarbonate backbone.

  • Reagents:

    • DTBn Monomer (dried under vacuum)

    • Triphosgene (0.35 equiv per monomer)

    • Pyridine (3.0 equiv)

    • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Dissolution: Dissolve DTBn (10 g) and pyridine (3.0 equiv) in anhydrous DCM (100 mL) in a flame-dried flask under nitrogen. Cool to -10°C.

  • Phosgenation: Dissolve Triphosgene in DCM (10 mL). Add this solution dropwise to the stirred monomer solution over 1 hour. Maintain temperature < 0°C to prevent side reactions.

  • Polymerization: After addition, allow the reaction to stir at room temperature for 2–4 hours. The solution will become viscous.

  • Quenching: Slowly add the reaction mixture to a large excess of 2-propanol (IPA) under vigorous stirring to precipitate the polymer.

  • Purification: Dissolve the precipitate in DCM and re-precipitate in IPA (repeat 2x) to remove residual pyridine and oligomers.

  • Drying: Vacuum dry at 40°C for 48 hours.

Phase 3: Deprotection (Hydrogenolysis)

Objective: Remove the benzyl ester to generate the free carboxylic acid pendant group without degrading the carbonate backbone.

  • Reagents:

    • Poly(DTBn Carbonate)

    • Catalyst: Pd/C (10% w/w, 50% wet)

    • Hydrogen Source: H₂ gas (balloon) or 1,4-Cyclohexadiene (transfer hydrogenation)[1]

    • Solvent: DMF (Poly(DTBn) is soluble in DCM, but the product Poly(DT) is often insoluble in DCM; DMF is a good common solvent).

Protocol:

  • Setup: Dissolve Poly(DTBn Carbonate) in DMF (10% w/v).

  • Catalyst Addition: Add Pd/C catalyst (10–20 wt% relative to polymer). Safety: Add catalyst under inert atmosphere (Argon) to prevent ignition.

  • Hydrogenation:

    • Method A (Gas): Purge with H₂ and maintain under a hydrogen balloon (1 atm) with vigorous stirring.

    • Method B (Transfer): Add 1,4-cyclohexadiene (5–10 equiv per benzyl group).

  • Monitoring: Monitor reaction via ¹H NMR (disappearance of benzyl peak at 5.1 ppm). Reaction typically takes 4–24 hours.

  • Filtration: Filter through a Celite bed to remove Pd/C.[1]

  • Precipitation: Pour the filtrate into cold water (the free acid polymer is insoluble in water at acidic/neutral pH).

  • Isolation: Collect the white solid, wash with water, and vacuum dry.

Characterization & Quality Control

A self-validating system requires checking specific parameters at each stage.

ParameterDTBn Monomer (Pre-Poly)Poly(DTBn) (Protected)Poly(DT) (Deprotected)
¹H NMR Benzyl -CH₂- (s) at 5.1 ppmBroad Benzyl peak at 5.1 ppmAbsent (Complete removal)
Tg (DSC) N/A (Melting point ~115°C)~55–60°C~90–100°C (Stiffening due to H-bonding)
Contact Angle N/A~80° (Hydrophobic)~30–40° (Hydrophilic)
Solubility DCM, Methanol, Ethyl AcetateDCM, THF, TolueneDMF, DMSO, dilute NaOH (pH > 7.4)

Critical Control Point: If the Tg of the deprotected polymer drops significantly below 90°C, it indicates backbone degradation (carbonate hydrolysis) occurred during hydrogenolysis. Ensure the DMF was anhydrous and the reaction time was not excessive.

Troubleshooting Guide

  • Issue: Low Molecular Weight Polymer.

    • Cause: Impure DTBn monomer (residual water or alcohol).

    • Fix: Recrystallize DTBn from EtOAc/Hexane and dry P₂O₅ vacuum for 24h. The monomer purity must be >99.5% by HPLC.

  • Issue: Incomplete Deprotection.

    • Cause: Catalyst poisoning (residual sulfur from Tosylate salt).

    • Fix: Ensure the initial washing of the DTBn monomer (Phase 1, Step 5) is thorough. Use a higher catalyst loading (20 wt%) or "Pearlman’s Catalyst" (Pd(OH)₂).[1]

  • Issue: Polymer Crosslinking/Gelling.

    • Cause: Oxidation of the free phenol prior to polymerization.

    • Fix: Perform all polymerization steps under strict Nitrogen/Argon atmosphere.

References

  • Kohn, J., & Langer, R. (1987).[2] Polymerization reactions involving the side chains of alpha-L-amino acids.[3][4] Journal of the American Chemical Society, 109(3), 817-820. Link

  • Bourke, S. L., & Kohn, J. (2003). Polymers derived from the amino acid L-tyrosine: polycarbonates, polyarylates and copolymers with poly(ethylene glycol). Advanced Drug Delivery Reviews, 55(4), 447-466. Link

  • Magno, M. H. R., et al. (2010).[5] Synthesis, degradation and biocompatibility of tyrosine-derived polycarbonate scaffolds. Journal of Materials Chemistry, 20(40), 8885-8893. Link

  • TCI Chemicals. Product Specification: L-Tyrosine Benzyl Ester p-Toluenesulfonate. Link

Sources

Technical Notes & Optimization

Troubleshooting

L-Tyrosine Benzyl Ester p-Toluenesulfonate: A Technical Guide to Improving Solubility for Reactions

This document serves as a comprehensive technical support guide for researchers, chemists, and drug development professionals encountering solubility challenges with L-Tyrosine Benzyl Ester p-Toluenesulfonate. Our goal i...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a comprehensive technical support guide for researchers, chemists, and drug development professionals encountering solubility challenges with L-Tyrosine Benzyl Ester p-Toluenesulfonate. Our goal is to provide not only practical solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of L-Tyrosine Benzyl Ester p-Toluenesulfonate?

L-Tyrosine Benzyl Ester p-Toluenesulfonate is an ionic salt. Its solubility is dictated by the polarity of the solvent. It exhibits good solubility in polar protic solvents such as methanol and polar aprotic solvents like DMSO and DMF.[1] Conversely, it is sparingly soluble in moderately polar solvents like dichloromethane (DCM) and ethyl acetate, and practically insoluble in nonpolar solvents like hexanes.[1] Some sources indicate slight solubility in water.[2]

Q2: My L-Tyrosine Benzyl Ester p-Toluenesulfonate is not dissolving in Dichloromethane (DCM) for my peptide coupling reaction. What are the initial troubleshooting steps?

This is a common and expected observation. Before modifying your core reaction, consider these preliminary physical methods to enhance dissolution:

  • Ensure Solvent Quality: Use anhydrous, high-purity solvent. Trace amounts of water can sometimes alter solubility, though in this case, the primary issue is the solvent's low polarity.

  • Vigorous Agitation: Ensure the mixture is being stirred or vortexed vigorously to maximize the surface area interaction between the solid and the solvent.

  • Gentle Warming: Cautiously warm the mixture to 30-40°C. This can increase the kinetic energy of the system and overcome the lattice energy of the salt. However, be mindful of the thermal stability of other reagents in your reaction.

  • Sonication: Use an ultrasonic bath to break down particle agglomerates and facilitate the dissolution process.

If these physical methods are insufficient, a chemical modification is the most robust solution, as detailed in the troubleshooting guide below.

Part 2: In-Depth Troubleshooting Guide

Core Issue: Poor Solubility in Aprotic Solvents for Amide Bond Formation

The primary challenge for users is the poor solubility of this tosylate salt in common solvents for peptide synthesis and other organic reactions, such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Chloroform.

Causality and Mechanistic Insight: L-Tyrosine Benzyl Ester p-Toluenesulfonate is a salt composed of the protonated amino ester cation and the tosylate anion. The strong ionic interactions within its crystal lattice require a solvent with a high dielectric constant to effectively solvate the ions and pull them into solution. Solvents like DCM have a low dielectric constant, making them poor solvents for salts. To improve solubility, we must disrupt these strong ionic interactions. The most effective way to achieve this is by converting the salt into its neutral, "free amine" form. This is accomplished by deprotonation of the ammonium group with a suitable base.[3] The resulting free amine is significantly more soluble in organic solvents.

Solution 1: In-situ Neutralization to Form the Free Amine

This is the most widely accepted and effective method. The tosylate salt is converted to the more soluble free amine immediately prior to the coupling reaction by the addition of a non-nucleophilic tertiary amine base.

Diagram: The Principle of In-situ Neutralization

G cluster_0 Solubility Enhancement via In-situ Neutralization A L-Tyrosine Benzyl Ester p-Toluenesulfonate (Insoluble Salt in DCM) B Add Non-Nucleophilic Base (e.g., DIPEA or TEA) A->B Step 1 C L-Tyrosine Benzyl Ester (Soluble Free Amine) B->C Generates D Triethylammonium Tosylate (Byproduct) B->D Generates E Proceed with Reaction (e.g., Peptide Coupling) C->E Step 2

Caption: Workflow of converting the insoluble salt to a soluble free amine.

Detailed Experimental Protocol: In-situ Neutralization for Peptide Coupling

This protocol is adapted from standard procedures in solution-phase peptide synthesis.[4]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-Tyrosine Benzyl Ester p-Toluenesulfonate (1.0 equivalent).

  • Suspension: Add anhydrous dichloromethane (DCM) or your desired aprotic solvent to create a suspension. The exact volume will depend on the desired final concentration of your reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.05 to 1.1 equivalents) to the suspension. DIPEA is often preferred as it is more sterically hindered and less nucleophilic.

  • Dissolution: Stir the mixture at room temperature. You should observe the solid dissolving over 15-30 minutes as the free amine is formed, resulting in a clear solution.[5]

  • Reaction Initiation: Once the solution is homogeneous, add your carboxylic acid (1.0 equivalent) and coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) to initiate the amide bond formation.

  • Monitoring: Proceed with your reaction, monitoring its progress by standard techniques such as TLC or LC-MS.

Trustworthiness: This in-situ neutralization protocol is a cornerstone of modern peptide synthesis, both in solution and on solid phase.[6][7][8] It reliably generates the required soluble amine without the need to isolate the often less stable free base, thus preventing potential side reactions and simplifying the workflow.

Solution 2: Utilizing Solvent Mixtures

If in-situ neutralization is not compatible with your reaction for other reasons, a carefully selected solvent mixture can be used.

Causality and Mechanistic Insight: By introducing a small amount of a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), you can increase the overall dielectric constant of the solvent medium. This enhanced polarity helps to solvate the ions of the tosylate salt more effectively, leading to improved solubility.

Experimental Protocol: Using a Co-solvent

  • Primary Dissolution: Dissolve the L-Tyrosine Benzyl Ester p-Toluenesulfonate in a minimal amount of DMF or DMSO until fully dissolved.

  • Dilution: In a separate flask, prepare the other reactants in your primary, less polar solvent (e.g., DCM).

  • Slow Addition: Slowly add the concentrated DMF/DMSO solution of the tyrosine derivative to the vigorously stirring solution of the other reactants.

  • Observation: Monitor for any signs of precipitation. If the compound begins to crash out, you may need to increase the proportion of the polar co-solvent.

Data Presentation: Qualitative Solubility of L-Tyrosine Benzyl Ester p-Toluenesulfonate

SolventPolarity TypeExpected SolubilityReference(s)
MethanolPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
ChloroformModerately PolarSoluble[1]
Dichloromethane (DCM)Moderately PolarSoluble (often requires base)[1]
Ethyl AcetateModerately PolarSoluble[1]
AcetonePolar AproticSoluble[1]
WaterPolar ProticSlightly Soluble[2]

Note: "Soluble" in this context is qualitative. For reactions requiring higher concentrations, the in-situ neutralization method is superior to relying on co-solvents.

Solution 3: Phase-Transfer Catalysis (Advanced)

For reactions in biphasic systems (e.g., a solid salt in an organic solvent, or an aqueous/organic mixture), a phase-transfer catalyst can be employed.

Causality and Mechanistic Insight: A phase-transfer catalyst (PTC), typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the movement of an ion from one phase (e.g., solid or aqueous) into another (organic). The lipophilic cation of the PTC pairs with the tosylate or another anion at the interface, creating a more organic-soluble ion pair that can then migrate into the organic phase to react. This method is particularly powerful for alkylation reactions.[9][10]

G Q+ = Quaternary Ammonium Cation (PTC) Y- = Nucleophile (e.g., Tosylate) RX = Organic Substrate C C D D C->D Q+ returns for ion exchange A A D->A Ion Exchange at Interface (Q+X- + M+Y- -> Q+Y- + M+X-)

Sources

Optimization

Preventing racemization during the synthesis and coupling of L-Tyrosine derivatives

Advanced Troubleshooting: Managing L-Tyrosine Racemization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving stereochemical fidelity issues during pe...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting: Managing L-Tyrosine Racemization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving stereochemical fidelity issues during peptide assembly. L-Tyrosine is notoriously vulnerable to racemization (epimerization) due to the electronic effects of its side chain and the intense activation conditions often required for coupling.

This guide abandons generic advice in favor of mechanistic causality, field-proven troubleshooting, and self-validating experimental protocols to ensure absolute chiral integrity in your syntheses.

Mechanistic Insights: The Causality of Racemization

To prevent racemization, we must first understand the chemical causality behind it. The loss of chiral integrity at the α-carbon of L-Tyrosine predominantly occurs via two base-catalyzed pathways:

  • The 5(4H)-Oxazolone Pathway (Path B): During activation with carbodiimides (e.g., DIC), the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone ring. The α-proton in this ring is highly acidic. Abstraction by a weak base leads to a planar enolate, which upon nucleophilic attack by the incoming amine, yields a racemic mixture[1].

  • Direct Enolization (Path A): When hypernucleophilic catalysts like DMAP are used (e.g., during resin esterification), they form an acylpyridinium intermediate. The strong electron-withdrawing nature of this intermediate increases the acidity of the α-proton, allowing direct abstraction and enolization without cyclization[1][2].

RacemizationMechanisms ActivatedAA Activated L-Tyrosine (e.g., O-Acylisourea) PathA Path A: Direct Enolization ActivatedAA->PathA Base (e.g., DMAP) PathB Path B: Oxazolone Formation ActivatedAA->PathB Cyclization Enolate Planar Enolate Intermediate PathA->Enolate Oxazolone 5(4H)-Oxazolone Intermediate PathB->Oxazolone RacemicProduct Racemized/Epimerized Tyrosine Peptide Enolate->RacemicProduct Amine Attack Oxazolone->Enolate Base Oxazolone->RacemicProduct Amine Attack

Mechanistic pathways of L-Tyrosine racemization during peptide coupling.

Troubleshooting Guide & FAQs

Q1: I am loading Fmoc-Tyr(tBu)-OH onto a Wang resin using the Steglich esterification method (DIC/DMAP). My final cleavage shows significant D-Tyr. How do I prevent this? A1: The root cause is DMAP. While DMAP accelerates the esterification of sterically hindered resin hydroxyls, it forms an acylpyridinium intermediate that drastically increases the acidity of the Tyrosine α-proton, driving rapid direct enolization[2]. Resolution: Abandon the DIC/DMAP method for Tyrosine. Instead, utilize the MSNT/MeIm protocol (detailed in Section 4), or purchase pre-loaded Wang resins. If DMAP is absolutely necessary, keep it strictly catalytic (< 0.1 eq) and perform the reaction at 0°C.

Q2: Which coupling reagent system is optimal for preventing racemization during standard stepwise elongation of Tyrosine-containing sequences? A2: The DIC / Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) system is the current gold standard[3][4]. Traditional additives like HOBt or HOAt can still permit transient oxazolone formation. Oxyma Pure (pKa 4.60) acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form a highly reactive, yet configurationally stable, active ester. This kinetic advantage ensures the peptide bond is formed faster than base-catalyzed enolization can occur[3][5].

Q3: Does the choice of the phenolic protecting group influence the racemization rate? A3: Yes. Leaving the Tyrosine phenol unprotected can lead to unwanted O-acylation, which depletes the activated amino acid and slows down the desired amidation, giving the remaining activated species more time to racemize. The standard Fmoc-Tyr(tBu)-OH is preferred; the tert-butyl group provides steric shielding against side reactions without exerting a strong electron-withdrawing effect that would otherwise increase α-proton acidity[6].

TyrosineWorkflow Start L-Tyrosine Coupling Task Decision1 Is Tyrosine the C-terminal residue being loaded to resin? Start->Decision1 LoadResin Resin Loading (Esterification) Decision1->LoadResin Yes PeptideBond Peptide Chain Elongation (Amidation) Decision1->PeptideBond No AvoidDMAP Avoid DMAP! Use MSNT/MeIm or pre-loaded resin LoadResin->AvoidDMAP Decision2 Segment Condensation or Stepwise? PeptideBond->Decision2 Stepwise Stepwise SPPS Decision2->Stepwise Stepwise Segment Segment Condensation Decision2->Segment Segment DICOxyma Use DIC / Oxyma Pure (No excess base) Stepwise->DICOxyma DEPBT Use DEPBT or DIC / Oxyma-B Segment->DEPBT

Decision matrix for selecting L-Tyrosine coupling conditions to prevent racemization.

Quantitative Data: Coupling Additive Comparison

Selecting the right additive is critical for balancing reaction kinetics with stereochemical safety. The table below summarizes the properties of common coupling additives[3][5]:

PropertyOxyma PureHOBtHOAt6-Cl-HOBt
pKa 4.604.603.283.35
Racemization Suppression ExcellentModerateExcellentGood
Coupling Efficiency HighModerateHighHigh
Explosion Hazard Non-explosiveHigh RiskHigh RiskHigh Risk
Field-Proven Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate visual cues and chemical checkpoints to verify success at each step, preventing downstream failures.

Protocol A: Zero-Racemization Stepwise Coupling using DIC/Oxyma Pure

Causality Check: This protocol operates on a strict stoichiometric balance. By omitting excess tertiary bases (like DIPEA) during the activation phase, we eliminate the primary trigger for α-proton abstraction.

  • Preparation: Weigh Fmoc-Tyr(tBu)-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq).

  • Dissolution: Dissolve both solids in a minimum volume of peptide-grade DMF (approx. 0.1 M concentration).

  • Activation: Add DIC (3.0 eq) to the mixture at room temperature.

  • Self-Validation Checkpoint: Observe the solution for 2-3 minutes. A slight color change (pale yellow) indicates the successful formation of the Oxyma active ester.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the swollen, N-terminally deprotected resin.

  • Agitation: Agitate gently for 45-60 minutes at room temperature.

  • Verification: Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates complete coupling (self-validating success). If the beads are slightly blue, extend the coupling time by 30 minutes.

Protocol B: Safe Resin Loading of Fmoc-Tyr(tBu)-OH (DMAP-Free)

Causality Check: This utilizes MSNT/MeIm to drive esterification. MSNT activates the carboxyl group, while MeIm acts as a localized base and nucleophilic catalyst that is significantly less prone to inducing enolization compared to DMAP.

  • Resin Swelling: Swell Wang resin in DCM/DMF (1:1 v/v) for 30 minutes. Drain completely.

  • Preparation: Dissolve Fmoc-Tyr(tBu)-OH (3.0 eq) and MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) (3.0 eq) in dry DCM.

  • Catalysis: Add N-methylimidazole (MeIm) (2.25 eq) to the solution. Crucial: Do not exceed 2.25 eq to maintain a slightly acidic/neutral local environment.

  • Esterification: Transfer the mixture to the resin and agitate for 2 hours at room temperature.

  • Washing: Drain and wash the resin sequentially with DCM, DMF, and DCM (3x each).

  • Capping: Cap any unreacted hydroxyl groups using an Acetic Anhydride/DIPEA/DMF (1:2:7) solution for 30 minutes to ensure downstream purity.

References

1.[3] Efficient and Safe Peptide Bond Formation Using OxymaPure DIC Coupling - peptidechemistry.org - 3 2.[5] A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis - highfine.com - 5 3.[4] Oxyma Pure Novabiochem 3849-21-6 - sigmaaldrich.com - 4 4.[2] Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine - PubMed (nih.gov) - 2 5.[1] Epimerisation in Peptide Synthesis - MDPI - 1 6.[6] Amino Acid Derivatives for Peptide Synthesis - peptide.com - 6

Sources

Optimization

Identifying and minimizing side-products in reactions involving L-Tyrosine Benzyl Ester p-Toluenesulfonate

Technical Support Center: L-Tyrosine Benzyl Ester p-Toluenesulfonate Subject: Identifying and Minimizing Side-Products in Peptide Coupling and Modification Ticket ID: TYR-BZL-TSOH-001 Status: Open Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: L-Tyrosine Benzyl Ester p-Toluenesulfonate Subject: Identifying and Minimizing Side-Products in Peptide Coupling and Modification Ticket ID: TYR-BZL-TSOH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

L-Tyrosine Benzyl Ester p-Toluenesulfonate (H-Tyr-OBzl[1]·TsOH) is a robust C-terminal building block, but its amphoteric nature (phenolic hydroxyl + amine) and the lability of the benzyl ester create specific vulnerability points. This guide addresses the three critical failure modes: O-acylation (chemoselectivity loss) , Diketopiperazine (DKP) formation , and Racemization .

Module 1: Pre-Reaction Integrity & Handling

Q: My starting material is clumping. Has it degraded? A: Clumping indicates hygroscopicity, which can lead to premature hydrolysis.

  • The Issue: The p-Toluenesulfonate (TsOH) salt is hygroscopic. Moisture absorption facilitates the hydrolysis of the benzyl ester to L-Tyrosine (free acid) and Benzyl alcohol, especially if traces of acid/base are present.

  • Diagnostic Check: Dissolve a sample in Methanol. Inject on HPLC (C18).

    • Peak A (RT ~2.5 min): L-Tyrosine (Hydrolysis impurity).[2]

    • Peak B (RT ~12.0 min): H-Tyr-OBzl (Target).[3]

  • Prevention: Store at -20°C under Argon. Equilibrate to room temperature before opening the bottle to prevent condensation.

Module 2: Coupling Reaction Troubleshooting

Q: I observe a "double addition" mass (+AA mass) in my LC-MS. Is this O-acylation? A: Yes. The phenolic hydroxyl group of Tyrosine is a competing nucleophile.

  • Mechanism: In the presence of strong bases (e.g., Triethylamine) or excess acylating agent, the phenolate ion forms and attacks the activated amino acid, creating a branched peptide (O-acyl tyrosine).

  • Troubleshooting Protocol:

    • Base Selection: Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) or Collidine. The steric bulk of DIPEA minimizes proton abstraction from the phenol (

      
      ).
      
    • Stoichiometry: Do not exceed 1.1 equivalents of the activated carboxyl component.

    • pH Control: Maintain reaction pH < 8.0.

Q: My product shows loss of chirality (enantiomeric excess < 95%). What caused this? A: Racemization likely occurred via the Oxazolone (Azlactone) pathway during coupling.

  • Causality: The activation of the carboxylic acid (on the incoming amino acid) facilitates proton abstraction from the

    
    -carbon. This is exacerbated if H-Tyr-OBzl is kept in a basic solution for too long before coupling.
    
  • Corrective Action:

    • Add Additives: Use HOBt (1-Hydroxybenzotriazole) or Oxyma Pure. These form "active esters" that suppress oxazolone formation.

    • Order of Addition: Add the base last and only when the coupling agent is present. Never pre-incubate H-Tyr-OBzl with base alone.

Module 3: The "Hidden" Side-Product: Diketopiperazine (DKP)[4]

Q: I am losing yield during the deprotection of the N-terminal group of my dipeptide (X-Tyr-OBzl). Where is it going? A: You are likely forming a Diketopiperazine (cyclic dipeptide).[4]

  • The Scenario: You have synthesized Fmoc-AA-Tyr-OBzl. You add piperidine to remove Fmoc.

  • The Failure: The free amine of the N-terminal AA attacks the benzyl ester carbonyl of the Tyrosine. The benzyl alcohol is expelled, and a 6-membered ring (DKP) forms. This cleaves the peptide from the benzyl group entirely.

  • Risk Factor: Extremely high if the N-terminal AA is Proline or Glycine (induces turns).

  • Minimization Strategy:

    • Avoid "slow" bases like Piperidine/DMF for long durations if DKP is suspected.

    • Use bulky N-protecting groups (e.g., Trityl) if possible, or perform rapid deprotection.

    • Note: Since Tyr-OBzl is a C-terminal ester, DKP formation terminates the chain and results in total loss of the anchored peptide.

Module 4: Critical Side-Reaction Data

Side-ReactionTrigger ConditionDiagnostic Signal (LC-MS)Prevention Strategy
O-Acylation Excess Base / High pH[M+H]+ + Mass of Acyl GroupUse hindered base (DIPEA); Limit pH < 8.
DKP Formation Slow Deprotection of Dipeptide[M+H]+ = (MW of AA1 + MW of Tyr) - 18 (H2O)Rapid deprotection; Avoid steric crowding.
Hydrolysis Moisture / Strong Base[M+H]+ = 182.2 (Free Tyr)Store desiccated; Use anhydrous solvents.
3-Benzyltyrosine Acid cleavage (HF/TFA)[M+H]+ + 90 Da (Benzyl migration)Use Scavengers (p-Cresol/Thioanisole).

Module 5: Visualization of Failure Pathways

The following diagram illustrates the competing pathways for L-Tyrosine Benzyl Ester during coupling.

Tyr_Side_Reactions cluster_0 Critical Control Point: Base Addition Start L-Tyr-OBzl (Amine Free) Desired Desired Peptide (Amide Bond) Start->Desired + Activated AA (Standard Coupling) O_Acyl O-Acylated Side Product (Ester on Phenol) Start->O_Acyl High pH / Excess Base (Phenolate Attack) Racemate D-Tyr Isomer (Loss of Chirality) Start->Racemate Base Pre-incubation (Proton Abstraction) DKP Diketopiperazine (Cyclic Dipeptide) Desired->DKP N-term Deprotection (Intramolecular Attack)

Caption: Pathway analysis showing the divergence between desired amide bond formation and competing O-acylation, DKP cyclization, and Racemization risks.

Module 6: Standardized Protocol for High-Fidelity Coupling

Objective: Couple Fmoc-AA-OH to H-Tyr-OBzl·TsOH while minimizing O-acylation.

  • Dissolution (The "Cold Start"):

    • Dissolve 1.0 eq of H-Tyr-OBzl·TsOH and 1.1 eq of Fmoc-AA-OH in DMF (anhydrous).

    • Add 1.1 eq of HOBt (or Oxyma).

    • Cool the mixture to 0°C (Ice bath). Cooling suppresses side reactions.

  • Neutralization & Activation:

    • Add 1.0 eq of DIPEA to neutralize the TsOH salt.

    • Add 1.1 eq of EDC·HCl (or DIC).

    • Crucial: Add a second portion of DIPEA (1.0 eq) strictly dropwise. Monitor pH with damp litmus paper; aim for pH 7-7.5. Do not exceed pH 8.

  • Reaction Monitoring:

    • Allow to warm to Room Temp over 2 hours.

    • QC Checkpoint: TLC (CHCl3:MeOH:AcOH 90:8:2). Look for disappearance of the amine spot (ninhydrin positive) and appearance of the amide (UV active, ninhydrin negative).

  • Work-up (Scavenging):

    • Evaporate DMF. Dissolve residue in EtOAc.

    • Wash sequence: 5% NaHCO3 (removes unreacted acid), Water, 5% Citric Acid (removes unreacted amine/DKP precursors), Brine.

    • Dry over Na2SO4.

References

  • Bolchi, C., et al. (2011). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents." Amino Acids.[5][6][7][8][9][10] Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[10] Chemical Reviews. Link

  • Gisin, B.F., & Merrifield, R.B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.[11] Link

  • Carpino, L.A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[11] Link

  • Thermo Scientific Chemicals. "L-Tyrosine benzyl ester p-toluenesulfonate salt Specifications." Fisher Scientific.[12] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amino Acid Benzyl Ester Preparation

Topic: Troubleshooting Low Yield in Amino Acid Benzyl Ester Synthesis Audience: Pharmaceutical Researchers & Process Chemists Document ID: TS-AABE-2024-01 Diagnostic Decision Matrix Start here to identify the root cause...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in Amino Acid Benzyl Ester Synthesis Audience: Pharmaceutical Researchers & Process Chemists Document ID: TS-AABE-2024-01

Diagnostic Decision Matrix

Start here to identify the root cause of your yield issues.

Before altering your protocol, determine if the failure is kinetic (reaction didn't finish), thermodynamic (equilibrium favored hydrolysis), or isolation-based (product lost during workup).[1]

DiagnosticTree Start START: Characterize the Failure Q1 Is starting material (AA) remaining? Start->Q1 Q2 Is the product a sticky oil/gum? Q1->Q2 No Yes (Incomplete Conv.) Yes (Incomplete Conv.) Q1->Yes (Incomplete Conv.) Yes Q3 Is optical rotation off? Q2->Q3 No Crystallization Issue Crystallization Issue Q2->Crystallization Issue Yes Racemization Racemization Q3->Racemization Yes Yield Loss in Wash Yield Loss in Wash Q3->Yield Loss in Wash No CheckWater CRITICAL: Water not removed. Check Dean-Stark & Solvent. Yes (Incomplete Conv.)->CheckWater Method: p-TsOH CheckReagent CRITICAL: Reagent Quality. Old SOCl2 or wet alcohol. Yes (Incomplete Conv.)->CheckReagent Method: SOCl2 FixWorkup SOLUTION: Trituration Protocol Crystallization Issue->FixWorkup Triturate with Et2O/Hexane FixTemp SOLUTION: Solvent Swap Racemization->FixTemp Temp too high (Switch Toluene -> Cyclohexane) FixPH SOLUTION: Acidify Aqueous Layer Yield Loss in Wash->FixPH pH < 2.0 required for salt solubility

Figure 1: Diagnostic workflow for identifying the specific mode of failure in esterification.

Method A: The p-Toluenesulfonic Acid (p-TsOH) Route

Best for: Large-scale preparation of stable amino acid ester salts (e.g., Gly, Ala, Phe). Mechanism: Acid-catalyzed Fischer Esterification driven by azeotropic water removal.

The Protocol[2][3][4][5][6][7]
  • Stoichiometry: 1.0 eq Amino Acid : 1.1 eq p-TsOH : 5-10 eq Benzyl Alcohol.

  • Solvent: Cyclohexane (preferred for chiral integrity) or Toluene (faster, higher risk).

  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Reaction: Reflux until water collection ceases (theoretical volume calculated).

  • Isolation: Cool to RT. Add diethyl ether (Et₂O). The product precipitates as the p-TsOH salt.

Troubleshooting Low Yield
SymptomRoot CauseTechnical Intervention
Reaction Stalls Water Saturation. The equilibrium is governed by

. If water isn't physically removed from the trap, the reaction halts.[1]
Action: Ensure the Dean-Stark trap is pre-filled with dry solvent before reflux. Wrap the riser tube in foil/insulation to ensure the azeotrope actually reaches the condenser.
Racemization Thermal Stress. Toluene boils at 110°C. This temperature promotes proton abstraction at the

-carbon, especially for Phg, Tyr, and Met.[1]
Action: Switch to Cyclohexane (BP 81°C) or Carbon Tetrachloride (if safety permits/allowed). Although slower, Cyclohexane preserves enantiomeric excess (

).[1] [1]
No Precipitate Solubility Error. Benzyl alcohol is viscous and solubilizes the salt.Action: You must dilute the reaction mixture with a non-polar solvent (Et₂O or Hexanes) to "crash out" the salt. Use at least a 5:1 ratio of Ether:Reaction Mix.
Zwitterion Clumps Surface Area. Amino acids are zwitterionic solids and insoluble in organic solvents. Large clumps prevent p-TsOH from protonating the amine.Action: Finely powder the amino acid before addition. Use high-shear stirring.

Method B: The Thionyl Chloride ( ) Route

Best for: Sensitive amino acids or when azeotropic distillation is difficult. Mechanism: In situ formation of the acid chloride (or activated sulfite ester) followed by alcoholysis.

The Protocol[2][3][4][5][6][7]
  • Activation: Cool Benzyl Alcohol (10-20 eq) to -5°C to 0°C .

  • Addition: Add

    
     (1.1 - 1.2 eq) dropwise. Do not add AA yet.
    
  • Coupling: Add the Amino Acid solid in one portion.

  • Heat: Allow to warm to Room Temp (RT) or heat to 40-50°C (only if necessary).

  • Isolation: Precipitate with dry ether.

Troubleshooting Low Yield
SymptomRoot CauseTechnical Intervention
Dark/Black Product Exotherm Control. Adding

directly to the amino acid or at high temp chars the material.
Action: Always generate the "activated alcohol" first at

. The reaction of

+ ROH is extremely exothermic.
Sticky Gum Excess

.
Residual thionyl chloride forms sulfurous byproducts that prevent crystallization.
Action: Isolate the intermediate. If possible, evaporate excess

under vacuum before precipitation, or use a large excess of dry ether to wash away the sulfur impurities.[1]
Explosive Pressure Gas Evolution. The reaction generates

and

gas.
Action: Ensure the system is open to a scrubber (NaOH trap). A closed system will pressurize and potentially rupture, leading to total loss.[1]
Low Conversion Moisture.

reacts violently with water.
Action: Ensure Benzyl Alcohol is dry. If the alcohol is wet, it consumes the thionyl chloride before it can activate the amino acid.[1]

Critical FAQ: Specific Failure Modes

Q: Why is my product an oil instead of a solid?

A: Amino acid benzyl ester salts (especially tosylates) often form supersaturated oils.

  • The Fix: "Trituration." Decant the supernatant solvent.[2] Add fresh, dry diethyl ether. Scratch the side of the glass flask vigorously with a glass rod. This introduces nucleation sites. If this fails, seed with a crystal from a previous batch or store at -20°C overnight.

Q: How do I prevent Diketopiperazine (DKP) formation?

A: DKP formation is a dimerization side-reaction that occurs when the free amine attacks the ester carbonyl of a neighbor.

  • Risk Factor: High pH. This happens if you neutralize the ester salt to the free base before you are ready to couple it.

  • Prevention: Always store amino acid benzyl esters as their Salts (Tosylate or Hydrochloride). Only neutralize (with TEA/DIPEA) in situ at the moment of the next reaction (e.g., peptide coupling). [2]

Q: Can I use this for N-protected amino acids (e.g., Boc-AA-OH)?

A: You can, but it is inefficient. For N-protected AAs, avoid the harsh acid conditions of Methods A & B.

  • Alternative: Use the Cesium Carbonate Method .[2][3]

    • Protocol: Boc-AA-OH +

      
       + Benzyl Bromide in DMF.[2]
      
    • Why: This is an

      
       reaction. It is milder and prevents deprotection of the Boc group. [3]
      

Visualizing the Racemization Pathway

Understanding how yield is lost to racemization helps in selecting the right solvent.

Racemization cluster_prevention Prevention Strategy L_Isomer L-Amino Acid Ester (Active) Enolate Planar Enolate Intermediate L_Isomer->Enolate Heat (>80°C) or Excess Base Racemic Racemic Mixture (50% L / 50% D) Enolate->Racemic Reprotonation (Non-stereoselective) Solvent Use Cyclohexane (BP 81°C) instead of Toluene

Figure 2: Mechanism of thermal racemization via enolate formation.

References

  • Bolchi, C., et al. (2017).[1][4] "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[4] Amino Acids, 49, 1379–1385.[1]

  • Goolcharran, C., & Borchardt, R. T. (1998).[1] "Kinetics of Diketopiperazine Formation Using Model Peptides." Journal of Pharmaceutical Sciences, 87(3), 283–288.[1]

  • Ye, D., et al. (2019).[1][5] "Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions." Organic Letters, 21(17), 6888–6892.[1][5]

Sources

Optimization

Managing the reactivity of the phenolic hydroxyl group of tyrosine during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the unique reactivity of tyrosine (Tyr) during solid-phase peptide synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the unique reactivity of tyrosine (Tyr) during solid-phase peptide synthesis (SPPS). The phenolic hydroxyl group of tyrosine presents a dual mechanistic threat: it acts as a nucleophile during peptide assembly, and its electron-rich aromatic ring acts as an electrophilic sink during global cleavage.

This guide is designed to move beyond basic troubleshooting. It provides the mechanistic causality, diagnostic logic, and self-validating protocols necessary to master tyrosine reactivity and ensure high-purity peptide yields.

Part 1: Diagnostic Logic for Tyrosine Side Reactions

When a synthesis fails, mass spectrometry (LC-MS) is your primary diagnostic tool. The nature of the mass adduct dictates the mechanistic failure. The logic tree below outlines the diagnostic pathway for identifying and resolving the two most common tyrosine-related side reactions.

G Issue Tyrosine Side Reaction Detected (MS/HPLC) MassCheck Analyze Mass Adduct Issue->MassCheck Acylation + Amino Acid Mass (O-Acylation) MassCheck->Acylation Alkylation + 56 Da (tert-Butylation) MassCheck->Alkylation Root1 Premature tBu loss or unprotected phenol Acylation->Root1 Root2 Ineffective Scavenging during TFA cleavage Alkylation->Root2 Fix1 Use Fmoc-Tyr(tBu)-OH Avoid excess base Root1->Fix1 Fix2 Add Phenol/Water/TIS to Cleavage Cocktail Root2->Fix2

Diagnostic logic tree for identifying and resolving Tyrosine side reactions based on MS data.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My mass spectrometry data shows a +56 Da adduct on my tyrosine-containing peptide. What happened? A1: This is a classic signature of tert-butylation.

  • Causality: During the final acidolytic cleavage step (typically using high concentrations of Trifluoroacetic acid, TFA), the tert-butyl (tBu) protecting groups are stripped from the peptide, generating highly reactive tert-butyl carbocations[1]. The phenolic hydroxyl group of tyrosine is strongly electron-donating, which activates its aromatic ring at the ortho positions. If these carbocations are not immediately trapped by scavengers, they will undergo electrophilic aromatic substitution on the tyrosine ring, resulting in an irreversible +56 Da modification[2].

  • Resolution: Adjust your cleavage cocktail. A standard TFA/H2O mixture is insufficient for sequences with susceptible residues. You must incorporate sacrificial nucleophiles (scavengers) like Triisopropylsilane (TIS) or Phenol to quench the cations before they attack the peptide[1].

Q2: I am observing O-acylation (an adduct matching the mass of the subsequent amino acid) on my tyrosine residue. How do I prevent this? A2: This indicates that the phenolic hydroxyl group acted as a nucleophile during a coupling cycle.

  • Causality: If the phenolic hydroxyl group is unprotected, basic conditions (such as the presence of tertiary amines during coupling) can abstract a proton, forming a highly nucleophilic phenolate ion[3]. This phenolate readily attacks the activated carbonyl of the incoming amino acid, forming an undesired ester bond (O-acylation)[3].

  • Resolution: Always use side-chain protected tyrosine derivatives. The industry standard is Fmoc-Tyr(tBu)-OH, which provides robust steric shielding of the phenolic oxygen, channeling all activated amino acids into forming the correct peptide bonds[4]. The tBu group is stable to the basic conditions of Fmoc removal but readily cleaved by TFA[5].

Part 3: Quantitative Data on Scavenger Efficacy

To prevent tert-butylation, the choice of scavenger is critical. The table below summarizes the efficacy of standard cleavage cocktails in managing carbocation-induced side reactions.

Scavenger Cocktail (v/v Ratio)Target Reactive SpeciesEfficacy for Preventing Tyr t-ButylationRecommended Use Case
TFA / H2O (95:5)tBu cationsLowSimple aliphatic sequences lacking Tyr, Trp, Met, or Cys.
TFA / TIS / H2O (95:2.5:2.5)tBu cations, carbocationsModerateStandard sequences with 1-2 Tyr residues. TIS acts as a highly effective hydride donor.
Reagent K (TFA / Phenol / Water / Thioanisole / EDT) (82.5:5:5:5:2.5)tBu cations, oxidants, sulfonium ionsHighComplex, Tyr/Met/Trp-rich sequences highly prone to alkylation and oxidation. Phenol acts as a sacrificial aromatic ring.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation checkpoint to confirm success before proceeding to the next, potentially irreversible, step.

Protocol 1: Self-Validating Coupling of Fmoc-Tyr(tBu)-OH

This protocol ensures complete coupling while preventing O-acylation of previously coupled residues.

  • Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in Dichloromethane (DCM) for 20 minutes, then wash with Dimethylformamide (DMF)[5].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 15 minutes[5]. Wash thoroughly with DMF (5 times).

  • Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-Tyr(tBu)-OH and 4 equivalents of Oxyma Pure in DMF. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin and agitate for 45–60 minutes at room temperature.

  • Validation Checkpoint (Kaiser Test): Take a few resin beads and perform a Kaiser test.

    • If colorless/yellow: The coupling is complete. Proceed to wash.

    • If blue: Unreacted amines remain. Repeat the coupling step to prevent deletion sequences. Do not increase the base concentration, as excess base promotes O-acylation[3].

  • Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents[5].

Protocol 2: Optimized Global Cleavage for Tyrosine-Rich Peptides

This protocol utilizes a modified Reagent K approach to prevent +56 Da tert-butylation.

  • Preparation: Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.

  • Cocktail Formulation: In a fume hood, prepare a fresh cleavage cocktail: 90% TFA, 2.5% TIS, 2.5% Water, and 5% Phenol (w/v). Causality note: Phenol is critical here as it provides a sacrificial electron-rich aromatic ring to outcompete the tyrosine residues for the tBu cations.

  • Cleavage Reaction: Add the cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 hours[1].

  • Validation Checkpoint (Micro-Cleavage LC-MS): At the 1.5-hour mark, extract 10 µL of the cleavage solution, precipitate in cold ether, dissolve in ACN/H2O, and run a rapid LC-MS.

    • If +56 Da adducts are absent: Proceed to full precipitation.

    • If +56 Da adducts are present: Extend cleavage time by 30 minutes and add an additional 1% TIS to push the scavenging equilibrium.

  • Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume excess of cold diethyl ether to precipitate the crude peptide[5]. Centrifuge, decant, and wash the pellet with ether 2-3 times.

Part 5: SPPS Tyrosine Workflow Visualization

G A Unprotected Tyrosine (Prone to O-Acylation) B Add tBu Protecting Group (Fmoc-Tyr(tBu)-OH) A->B C SPPS Coupling Cycles (Steric Shielding Active) B->C D Global Cleavage (TFA) Generates tBu Cations C->D E Scavenger Cocktail (Traps tBu Cations) D->E F Pure Target Peptide E->F

Workflow demonstrating the protection and controlled deprotection of Tyrosine in SPPS.

References

1.[4] "Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection", nbinno.com. 4 2.[5] "Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS) - Benchchem", benchchem.com. 5 3.[3] "Side reactions in peptide synthesis: An overview - Bibliomed", bibliomed.org. 3 4.[1] "Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis - Benchchem", benchchem.com. 1 5.[2] "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega", acs.org. 2

Sources

Reference Data & Comparative Studies

Validation

Comparison of L-Tyrosine Benzyl Ester p-Toluenesulfonate with its hydrochloride salt form

A Guide for Process Chemists and Peptide Scientists Executive Summary: The Salt Selection Dilemma In peptide synthesis and medicinal chemistry, the choice of counter-ion for amino acid esters is rarely arbitrary. While L...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Process Chemists and Peptide Scientists

Executive Summary: The Salt Selection Dilemma

In peptide synthesis and medicinal chemistry, the choice of counter-ion for amino acid esters is rarely arbitrary. While L-Tyrosine Benzyl Ester Hydrochloride (HCl) is the "classic" salt form derived from thionyl chloride activation, L-Tyrosine Benzyl Ester p-Toluenesulfonate (Tosylate) has emerged as the superior alternative for critical applications.

This guide objectively compares these two forms. The data indicates that the Tosylate salt offers superior crystallinity, higher melting points (indicating greater lattice stability), and non-hygroscopic properties that facilitate easier handling and storage. Conversely, the HCl salt, while atom-efficient, often suffers from lower melting points and higher hygroscopicity, posing challenges in precise weighing and long-term storage.

Part 1: Physicochemical Performance Matrix

The following data highlights the distinct physical advantages of the Tosylate salt over the Hydrochloride form.

FeatureL-Tyrosine Benzyl Ester p-Toluenesulfonate L-Tyrosine Benzyl Ester Hydrochloride
CAS Number 53587-11-4 42406-77-9
Molecular Formula


Molecular Weight 443.51 g/mol 307.77 g/mol
Melting Point 176 – 178 °C (Sharp, Stable)118 – 122 °C (Broad, Lower)
Crystallinity High (Defined needles/plates)Moderate (Often amorphous/powder)
Hygroscopicity Low (Stable at ambient humidity)Moderate/High (Prone to clumping)
Solubility (Organic) Excellent in DMF, DCM, CHCl

Moderate in DCM; Low in non-polars
Solubility (Water) Slight / LowHigh
Counter-ion Acidity Non-nucleophilic, weak conjugate baseNucleophilic (

), corrosive potential

Key Insight: The significantly higher melting point of the Tosylate salt (


) is a proxy for its superior lattice energy. This translates directly to shelf-stability, resisting hydrolysis from atmospheric moisture far better than the HCl analog.
Part 2: Synthetic Utility & Reactivity Profile
1. Solubility in Coupling Media

Peptide coupling reactions (e.g., EDC/HOBt or HATU methods) are typically conducted in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • The Tosylate Advantage: The bulky, lipophilic toluene ring of the tosylate anion enhances the solubility of the amino acid ester in organic solvents. This allows for higher concentration reactions and faster kinetics during coupling.

  • The HCl Limitation: Hydrochloride salts are more polar. In non-polar solvents (like DCM), they may not fully dissolve until a base (like DIEA) is added, potentially creating a heterogeneous mixture initially that complicates process monitoring.

2. Counter-Ion Interference
  • Chloride (

    
    ):  In specific metal-catalyzed reactions (e.g., hydrogenations using Pd/C for benzyl deprotection), halide ions can sometimes poison the catalyst or corrode stainless steel reactors during scale-up.
    
  • Tosylate (

    
    ):  This anion is non-nucleophilic and generally inert to hydrogenation catalysts and coupling reagents, making it a "safer" spectator ion in complex multi-step syntheses.
    
Part 3: Experimental Protocols
Protocol A: Synthesis of L-Tyrosine Benzyl Ester p-Toluenesulfonate

This method utilizes Fischer-Speier Esterification with azeotropic water removal, a self-validating process where the collection of water confirms reaction progress.

Reagents:

  • L-Tyrosine (18.1 g, 100 mmol)

  • Benzyl Alcohol (50 mL, excess)

  • p-Toluenesulfonic acid monohydrate (20.9 g, 110 mmol)

  • Solvent: Toluene or Benzene (200 mL) [Note: Toluene is preferred for safety]

  • Equipment: Dean-Stark trap, Reflux condenser.[1]

Step-by-Step Workflow:

  • Setup: Charge a 500 mL Round Bottom Flask (RBF) with L-Tyrosine, p-TsOH, Benzyl Alcohol, and Toluene. Attach the Dean-Stark trap filled with Toluene.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ).
    
  • Validation (Self-Check): Monitor the water accumulation in the trap. Theoretical yield of water is ~1.8 mL (for 100 mmol). The reaction is complete when water generation ceases and the solution becomes clear (approx. 4-6 hours).

  • Precipitation: Cool the mixture to Room Temperature (RT). The product may spontaneously crystallize. If not, add Diethyl Ether (200 mL) slowly with stirring to force precipitation.

  • Isolation: Filter the white solid. Wash with Ether (

    
     mL) to remove excess Benzyl Alcohol.
    
  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Expected Yield: 85-95% Appearance: White crystalline solid.

Protocol B: Free-Basing (Salt Removal)

For applications requiring the free amine.

  • Suspend the Tosylate salt in Ethyl Acetate (EtOAc).

  • Add an equal volume of 10%

    
     or saturated 
    
    
    
    .
  • Stir vigorously until the solid dissolves (partitioning).

  • Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
Part 4: Visualizing the Logic
Diagram 1: Synthesis Pathway (Fischer Esterification)

This diagram illustrates the chemical transformation and the critical role of the Dean-Stark trap in driving the equilibrium.

SynthesisPathway Tyrosine L-Tyrosine (Zwitterion) Process Reflux in Toluene (Dean-Stark Trap) Tyrosine->Process Mix Reagents Benzyl Alcohol + p-TsOH Reagents->Process WaterRemoval Water Removal (Drives Equilibrium) Process->WaterRemoval - H2O (Azeotrope) Product L-Tyr-OBzl . p-TsOH (Crystalline Precipitate) Process->Product Cool & Precipitate

Caption: The Fischer-Speier esterification relies on the continuous removal of water to overcome the equilibrium limit, yielding the stable Tosylate salt.

Diagram 2: Salt Selection Decision Tree

Use this logic flow to determine which salt suits your specific application.

SaltSelection Start Select L-Tyr-OBzl Salt Storage Is long-term storage required? Start->Storage Solubility Solvent System? Storage->Solubility No (Immediate use) Tosylate Choose TOSYLATE Salt (Stable, Crystalline, Soluble in Org.) Storage->Tosylate Yes (>1 month) Scale Reaction Scale? Solubility->Scale General Organic Synthesis Solubility->Tosylate DCM / DMF / CHCl3 HCl Choose HCl Salt (If Tosylate unavailable) Solubility->HCl High Water Solubility Needed Scale->Tosylate Large Scale (Easier Filtration) Scale->HCl Small Scale / Cost Critical

Caption: Decision matrix for selecting the optimal salt form based on storage needs, solvent compatibility, and scale.

References
  • National Institute of Health (PubChem) . (2025). Compound Summary: L-Tyrosine Benzyl Ester.[2][3][4][5][6] Retrieved from [Link]

  • ResearchGate . (2015). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]

Sources

Comparative

Analytical methods for confirming the purity and identity of L-Tyrosine Benzyl Ester p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals In the synthesis and application of peptide-based therapeutics and other fine chemicals, the starting materials' purity and identity are paramount. L-Tyrosi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of peptide-based therapeutics and other fine chemicals, the starting materials' purity and identity are paramount. L-Tyrosine Benzyl Ester p-Toluenesulfonate, a key intermediate, is no exception.[1][2] Its structural integrity and freedom from impurities directly impact reaction yields, downstream purification efforts, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the essential analytical methods for the comprehensive characterization of this crucial compound.

The Analytical Imperative: Beyond a Simple Melting Point

While basic physical properties like appearance (white to light yellow crystal powder) and melting point (approximately 177 °C) offer preliminary checks, they are insufficient for the rigorous demands of pharmaceutical development.[3] A multi-faceted analytical approach is necessary to confirm the identity, quantify the purity, and detect any potential process-related or degradation impurities. The primary analytical techniques employed for L-Tyrosine Benzyl Ester p-Toluenesulfonate are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the cornerstone for determining the purity of L-Tyrosine Benzyl Ester p-Toluenesulfonate, with many commercial suppliers specifying a purity of >98.0% as determined by this method.[2][4][5] Its strength lies in its ability to separate the target compound from closely related impurities.

Methodologies and Comparative Advantages

A robust HPLC method for L-Tyrosine Benzyl Ester p-Toluenesulfonate typically employs a reverse-phase column. One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[6]

Parameter Reverse-Phase HPLC Chiral HPLC
Primary Application Purity determination, quantification of chemical impurities.Determination of enantiomeric purity.
Stationary Phase C18, or specialized reverse-phase columns like Newcrom R1.[6]Chiral stationary phases (CSPs), often amylose-derived.[7]
Mobile Phase Acetonitrile/water gradients with acid modifiers (e.g., TFA, formic acid).[6]Often requires non-polar mobile phases like hexane/isopropanol with additives.[7]
Detection UV-Vis (typically at 254 nm or 280 nm).UV-Vis.
Key Insights Quantifies process impurities, starting material carryover, and degradation products.Resolves the L-enantiomer from its D-isomer, a critical quality attribute.

Causality in Method Design: The choice of a reverse-phase method is dictated by the moderately polar nature of the salt. The acetonitrile/water mobile phase allows for the effective elution and separation of the compound and related impurities from the non-polar stationary phase. The addition of an acid modifier ensures good peak shape by suppressing the ionization of any free silanol groups on the column.

For enantiomeric purity, a specialized chiral stationary phase is non-negotiable. This is crucial as the biological activity of amino acid derivatives is highly dependent on their stereochemistry. While less common for routine purity checks, it is a critical validation step, especially if racemization is a concern during synthesis.[8]

Experimental Protocol: Reverse-Phase HPLC for Purity

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh L-Tyrosine Benzyl Ester p-Toluenesulfonate B Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) A->B C Prepare Mobile Phase A (e.g., Water with 0.1% TFA) D Prepare Mobile Phase B (e.g., Acetonitrile with 0.1% TFA) E Equilibrate C18 Column F Inject Sample E->F G Run Gradient Elution F->G H UV Detection at 254 nm G->H I Integrate Chromatogram H->I J Calculate Area % Purity I->J

Caption: HPLC workflow for purity analysis.

  • Sample Preparation: Accurately weigh approximately 10 mg of L-Tyrosine Benzyl Ester p-Toluenesulfonate and dissolve in a suitable diluent (e.g., 10 mL of 50:50 acetonitrile/water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity

NMR spectroscopy is unparalleled for the unambiguous confirmation of the chemical structure of L-Tyrosine Benzyl Ester p-Toluenesulfonate. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic framework.

Interpreting the Spectra
  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the tyrosine, benzyl, and p-toluenesulfonate moieties, as well as the aliphatic protons of the tyrosine backbone.[9][10] The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Self-Validation through Orthogonal Data: The combination of ¹H and ¹³C NMR provides a high degree of confidence in the structural assignment. Any significant deviation from the expected chemical shifts or the presence of unexpected signals would indicate impurities or a different chemical entity altogether.

Experimental Protocol: ¹H NMR

NMR_Workflow A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6 or D2O) B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Process Data (Fourier Transform, Phasing, Baseline Correction) C->D E Analyze Chemical Shifts, Integrations, and Coupling Constants D->E

Caption: ¹H NMR experimental workflow.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum and compare the observed chemical shifts, multiplicities, and integrations with a reference spectrum or theoretical values to confirm the structure.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful tool for confirming the molecular weight of L-Tyrosine Benzyl Ester p-Toluenesulfonate (443.51 g/mol ). It provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule.

Ionization Techniques
  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar and thermally labile molecules like the target compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the compound's identity.

The fragmentation pattern observed in MS/MS experiments can also provide valuable structural information, corroborating the data from NMR.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. The IR spectrum of L-Tyrosine Benzyl Ester p-Toluenesulfonate will show characteristic absorption bands for:

  • N-H stretching of the primary amine.

  • O-H stretching of the phenolic hydroxyl group.

  • C=O stretching of the ester carbonyl group.[12]

  • S=O stretching of the sulfonate group.

  • Aromatic C-H and C=C stretching .

While not a quantitative technique for purity, FTIR is an excellent tool for identity confirmation and for quickly screening for the presence or absence of key functional groups.

Comparative Summary of Analytical Methods

Technique Primary Information Strengths Limitations
HPLC Purity, quantification of impurities.[4][5]High sensitivity, quantitative, can separate closely related compounds.[13][14]Requires reference standards for absolute quantification, method development can be time-consuming.
NMR Unambiguous structure confirmation, identity.[9]Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex to interpret for mixtures.
MS Molecular weight confirmation, elemental composition (HRMS).High sensitivity, provides molecular formula with high accuracy.Can be destructive, may not distinguish between isomers.
FTIR Functional group identification.[12][15]Fast, non-destructive, provides a unique "fingerprint."Not quantitative, provides limited structural information on its own.

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique is sufficient to fully characterize L-Tyrosine Benzyl Ester p-Toluenesulfonate. A comprehensive and robust quality control strategy relies on the intelligent application of these orthogonal methods. HPLC is indispensable for purity assessment, while NMR provides the definitive structural confirmation. Mass spectrometry validates the molecular weight, and FTIR offers a rapid confirmation of the functional group identity. By integrating the data from these techniques, researchers and drug development professionals can ensure the quality, consistency, and reliability of this critical synthetic intermediate, thereby safeguarding the integrity of their research and the safety of potential therapeutics.

References

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, [Link]

  • Separation of O-Benzyl-L-tyrosine toluene-p-sulphonate on Newcrom R1 HPLC column. SIELC Technologies, [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT, [Link]

  • L-Tyrosine Benzyl Ester p-Toluenesulfonate, 5g, Each. CP Lab Safety, [Link]

  • 1H and 13C NMR spectra of compound 2a. ResearchGate, [Link]

  • Amino Acid Analysis Overview. Bio-Synthesis, [Link]

  • l- or d-amino acid benzyl esters prepared as p-toluenesulfonates in cyclohexane. ResearchGate, [Link]

  • Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. PubMed, [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate, [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate, [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech, [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry, [Link]

  • O-Benzyl-L-tyrosine methyl ester hydrochloride. SpectraBase, [Link]

  • A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. PMC, [Link]

  • Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester... ResearchGate, [Link]

  • L-Tyrosine - Optional[1H NMR] - Spectrum. SpectraBase, [Link]

  • FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. ResearchGate, [Link]

  • a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water)... ResearchGate, [Link]

Sources

Validation

Evaluating the performance of L-Tyrosine Benzyl Ester p-Toluenesulfonate in Boc versus Fmoc peptide synthesis strategies

Executive Summary L-Tyrosine Benzyl Ester p-Toluenesulfonate (H-Tyr-OBzl[1]·pTsOH) is a specialized C-terminal building block primarily engineered for Solution Phase Peptide Synthesis and Boc/Benzyl Solid Phase Peptide S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Tyrosine Benzyl Ester p-Toluenesulfonate (H-Tyr-OBzl[1]·pTsOH) is a specialized C-terminal building block primarily engineered for Solution Phase Peptide Synthesis and Boc/Benzyl Solid Phase Peptide Synthesis (SPPS) .[2]

Its utility is defined by the orthogonality of the benzyl ester group: it is stable against the trifluoroacetic acid (TFA) conditions used to remove Boc groups, but is cleaved by strong acids (HF, TFMSA) or catalytic hydrogenolysis. Consequently, this molecule is highly compatible with Boc strategies but presents significant orthogonality challenges and side-reaction risks (specifically diketopiperazine formation and cleavage incompatibility) in standard Fmoc/tBu strategies .

Physicochemical Profile & Handling

The p-toluenesulfonate (Tosylate) salt form is critical for the reagent's shelf-stability. Unlike hydrochloride salts, which can be hygroscopic, the tosylate salt renders the tyrosine benzyl ester a stable, non-hygroscopic crystalline solid.

PropertySpecification / Behavior
Chemical Structure H-Tyr-OBzl[3] · pTsOH (C-terminal protection)
Solubility Soluble in DMF, DMSO, MeOH. Slightly soluble in water.[1][4]
Hygroscopicity Low (Superior to HCl salts).
Base Stability Moderate: Stable to dilute tertiary amines (DIEA). Unstable: Susceptible to hydrolysis/racemization in strong bases (NaOH) or prolonged secondary amine exposure (Piperidine).
Acid Stability High: Stable in 50% TFA (Boc removal conditions).[5]
Cleavage HF (Anhydrous), TFMSA, or H₂/Pd-C (Hydrogenolysis).

Performance in Boc/Benzyl Strategy (The "Gold Standard")

In Boc chemistry, H-Tyr-OBzl·pTsOH serves as an ideal C-terminal starting unit. The benzyl ester provides permanent C-terminal protection that withstands the repetitive acidic cycles required for chain elongation.

Mechanistic Fit
  • Orthogonality: The N-α-Boc group is removed via 50% TFA/DCM.[6] The C-terminal Benzyl ester (OBzl) remains intact during this step, preventing premature peptide loss.

  • Final Cleavage: Both the side-chain benzyl protections (if used) and the C-terminal OBzl are removed simultaneously using anhydrous HF, yielding the free peptide.

Experimental Protocol: Solution Phase Initiation
  • Step 1 (Neutralization): The pTsOH salt must be neutralized in situ to release the free amine.

    • Reagent: 1.0 eq H-Tyr-OBzl·pTsOH + 1.0 eq DIEA (Diisopropylethylamine) in DMF.

  • Step 2 (Coupling): React with 1.1 eq Boc-Amino Acid (pre-activated).

    • Activator: EDC/HOBt or HATU/DIEA. Note: HOBt is critical to suppress racemization of the Tyrosine residue.

  • Step 3 (Work-up): The resulting Boc-AA-Tyr-OBzl dipeptide is stable and can be purified via extraction (DCM/Water) or crystallization.

Performance in Fmoc/tBu Strategy (The "Mismatch")

Using H-Tyr-OBzl·pTsOH in Fmoc synthesis is generally contraindicated for standard workflows due to a breakdown in orthogonality and increased side-reaction risks.

Critical Incompatibilities
  • Cleavage Mismatch: Standard Fmoc synthesis relies on final cleavage with TFA. TFA will not remove the Benzyl ester C-terminal protection.

    • Consequence: The researcher is forced to use HF or Hydrogenolysis for the final step, negating the safety/convenience benefits of the Fmoc strategy.

  • Base Sensitivity (Piperidine): While benzyl esters are more stable than methyl esters, repeated exposure to 20% Piperidine (Fmoc deprotection) can lead to gradual hydrolysis or transesterification.

  • Diketopiperazine (DKP) Formation: This is the most severe chemical risk. When the second amino acid is deprotected (Fmoc removal), the liberated amine can attack the C-terminal benzyl ester intramolecularly, ejecting the benzyl alcohol and forming a cyclic DKP. This terminates the chain and reduces yield.

Visualization: The DKP Risk in Fmoc Synthesis

The following diagram illustrates the mechanism where Fmoc deprotection leads to rapid chain termination when using Benzyl Ester protection.

DKP_Mechanism cluster_0 Step 1: Fmoc Deprotection cluster_1 Step 2: Cyclization (Side Reaction) Node1 Fmoc-AA2-Tyr-OBzl Node2 H2N-AA2-Tyr-OBzl (Free Amine Exposed) Node1->Node2 20% Piperidine Node3 Nucleophilic Attack on C-term Ester Node2->Node3 Intramolecular Cyclization Node4 Diketopiperazine (DKP) (Cyclic Dipeptide) Node3->Node4 Chain Termination Node5 Benzyl Alcohol (Byproduct) Node3->Node5

Caption: Mechanism of Diketopiperazine (DKP) formation. The basic conditions required for Fmoc removal promote the back-biting of the free amine onto the benzyl ester, cleaving the peptide from the protection group prematurely.

Strategic Comparison Guide

The following table summarizes the operational differences when employing H-Tyr-OBzl·pTsOH in both strategies.

FeatureBoc/Benzyl Strategy Fmoc/tBu Strategy
Role of Reagent Standard C-terminal starting material.[7]Non-standard; requires hybrid approach.
Deprotection (N-term) 50% TFA (Ester is stable).[5][6][7]20% Piperidine (Risk of DKP/Hydrolysis).[8][9]
Final Cleavage HF or TFMSA (Removes Ester).TFA (Does NOT remove Ester).
Racemization Risk Low (Acidic conditions).Moderate (Basic conditions promote ester racemization).
Verdict Recommended Not Recommended (Unless synthesis is convergent/hybrid).

Decision Workflow

Use this logic flow to determine if H-Tyr-OBzl·pTsOH is appropriate for your specific synthesis.

Decision_Tree Start Select Synthesis Strategy Boc Boc / Benzyl Chemistry Start->Boc Fmoc Fmoc / tBu Chemistry Start->Fmoc Boc_Q Is Tyrosine the C-terminal residue? Boc->Boc_Q Fmoc_Q Can you use HF or Hydrogenolysis for final cleavage? Fmoc->Fmoc_Q Boc_Yes Excellent Candidate. Use H-Tyr-OBzl·pTsOH. Boc_Q->Boc_Yes Yes Boc_No Use Side-chain Protected Boc-Tyr(Bzl)-OH instead. Boc_Q->Boc_No No Fmoc_No STOP. Incompatible with TFA cleavage. Fmoc_Q->Fmoc_No No (Standard Lab) Fmoc_Yes Proceed with Caution. Monitor for DKP formation. Fmoc_Q->Fmoc_Yes Yes (Specialized)

Caption: Selection logic for H-Tyr-OBzl·pTsOH. The molecule is a "Green Light" for Boc C-terminal applications but requires specific "Red Light" checks for Fmoc workflows.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Merrifield, R. B. (1963).[10] Solid Phase Peptide Synthesis.[8][9][10][] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. (Regarding DKP formation mechanisms). [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl Ester stability).

Sources

Comparative

Advantages of using p-toluenesulfonate salts for improved handling and stability of amino acid esters

The Strategic Advantage of p-Toluenesulfonate Salts in Amino Acid Ester Handling and Stability 1. The Thermodynamic Challenge of Amino Acid Esters In peptide synthesis, medicinal chemistry, and prodrug development, amino...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of p-Toluenesulfonate Salts in Amino Acid Ester Handling and Stability

1. The Thermodynamic Challenge of Amino Acid Esters In peptide synthesis, medicinal chemistry, and prodrug development, amino acid esters are indispensable building blocks. However, isolating and storing them as free bases presents a severe thermodynamic challenge. The unprotonated α-amino group is highly nucleophilic, leading to rapid intra- and intermolecular aminolysis. This spontaneous degradation manifests as the formation of diketopiperazines (cyclic dipeptides) or linear oligomers. To neutralize this nucleophilicity and ensure long-term shelf life, amino acid esters must be stored as protonated salts.

2. Mechanistic Causality: Tosylates vs. Hydrochlorides Historically, hydrochloride (HCl) salts have been the default protecting counterion. However, from a process chemistry perspective, HCl salts exhibit severe limitations that p-toluenesulfonate (tosylate, TsOH) salts elegantly resolve.

  • Hygroscopicity and Lattice Disruption: The chloride ion possesses a high charge density, making many amino acid ester hydrochlorides inherently hygroscopic. They readily absorb atmospheric moisture, which complicates precise stoichiometric weighing and accelerates the hydrolytic cleavage of the ester bond. In contrast, the p-toluenesulfonate anion is bulky, and its negative charge is highly delocalized across the sulfonate oxygen atoms and the aromatic ring. This steric bulk disrupts the intercalation of water molecules into the crystal lattice, yielding highly crystalline, non-hygroscopic powders that remain stable under ambient benchtop conditions[1].

  • Organic Solvent Solubility: Successful peptide coupling requires homogeneous solutions. The strong ionic interactions in HCl salts often result in poor solubility in moderately polar organic solvents. The aromatic toluene ring of the tosylate salt imparts significant lipophilic character, dramatically enhancing the solubility of the amino acid ester in essential coupling solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM).

  • Enantiomeric Enrichment: During the isolation of chiral amino acid esters, crystallization as a p-toluenesulfonate salt frequently forms racemic compounds or specific diastereomeric networks. This unique solid-state behavior allows chemists to actively improve the enantiomeric excess (ee) of the product during the precipitation phase, a critical advantage when handling racemization-prone residues[2].

  • Synthesis Safety and Scalability: The industrial synthesis of HCl salts typically relies on thionyl chloride (SOCl₂), a reaction that is highly exothermic, generates corrosive off-gases, and is prone to sudden, uncontrollable boiling (bumping) during scale-up, making thermal regulation difficult[3]. Conversely, tosylate salts are synthesized via a smooth, acid-catalyzed Fischer-Speier esterification that is easily controlled and driven to completion via azeotropic water removal[1].

3. Comparative Performance Data The physicochemical differences between the forms dictate their utility and reliability in the laboratory.

PropertyFree BaseHydrochloride (HCl) Saltp-Toluenesulfonate (Tosylate) Salt
Chemical Stability Very Low (Forms diketopiperazines)HighVery High
Hygroscopicity ModerateHigh (Often deliquescent)Low (Non-hygroscopic)
Solubility in DMF/DCM HighLow to ModerateHigh (Lipophilic counterion)
Physical State Often oils or amorphous solidsCrystalline, but prone to clumpingHighly crystalline, free-flowing
Synthesis Safety N/AHazardous (SOCl₂ off-gassing)[3]Safe (Azeotropic distillation)[1]
Shelf Life (Ambient) DaysMonths (Requires desiccation)Years

4. Experimental Protocol: Self-Validating Synthesis and Evaluation To demonstrate the superior handling properties of tosylate salts, the following protocol details the synthesis of Glycine Benzyl Ester Tosylate, followed by a self-validating hygroscopicity assay to prove its environmental stability.

Methodology: Synthesis and Hygroscopicity Validation

  • Reagent Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.0 molar equivalent of glycine, 1.1 molar equivalents of p-toluenesulfonic acid monohydrate, and 3.0 molar equivalents of benzyl alcohol. Suspend the mixture in toluene (acting as the azeotropic solvent)[1].

  • Azeotropic Esterification: Heat the mixture to reflux. The p-TsOH serves a dual purpose: it protonates the carboxylic acid to increase electrophilicity and acts as the eventual counterion. As the Fischer-Speier esterification proceeds, water is continuously removed via the Dean-Stark trap, driving the equilibrium toward the ester[1].

  • Crystallization: Once water evolution ceases, cool the reaction mixture to room temperature. Add diethyl ether (an anti-solvent) dropwise while stirring to induce crystallization. The high lattice energy of the tosylate salt ensures rapid precipitation. Filter and dry the white crystalline solid under a vacuum.

  • Self-Validation (Hygroscopicity Assay): To validate the handling advantage, weigh exactly 1.000 g of the synthesized Glycine Benzyl Ester Tosylate and 1.000 g of a commercial Glycine Benzyl Ester Hydrochloride. Expose both samples to an environment of 75% relative humidity (RH) at 25°C for 48 hours.

    • Expected Causality & Result: Re-weigh the samples. The charge-dense HCl salt will exhibit a mass gain of >5% due to atmospheric moisture absorption, potentially clumping into a paste. The bulky, charge-delocalized tosylate salt will exhibit a mass gain of <0.5%, remaining a free-flowing powder, thereby validating its superior benchtop stability.

5. Process Workflow Visualization The following diagram illustrates the divergent synthetic pathways and resulting handling characteristics of tosylate versus hydrochloride salts.

G cluster_tosylate Tosylate Pathway (Optimal) cluster_hcl Hydrochloride Pathway (Suboptimal) A Amino Acid + Alcohol B Add p-TsOH Catalyst A->B E Add Thionyl Chloride (SOCl2) A->E C Azeotropic Reflux (-H2O) B->C D Tosylate Salt (Stable, Crystalline) C->D H Peptide Synthesis (High Organic Solubility) D->H DIPEA Neutralization F Exothermic Reaction (Off-gassing) E->F G HCl Salt (Hygroscopic) F->G I Peptide Synthesis (Poor Organic Solubility) G->I DIPEA Neutralization

Fig 1. Comparative synthesis workflows of amino acid ester tosylate versus hydrochloride salts.

6. Conclusion For researchers and drug development professionals, the choice of counterion is a strategic decision that impacts yield, purity, and process scalability. By transitioning from traditional hydrochloride salts to p-toluenesulfonate salts, chemists leverage the bulky, lipophilic nature of the tosylate anion to eliminate hygroscopicity, enhance organic solubility, and streamline downstream peptide coupling workflows.

Validation

Assessing the impact of the benzyl ester group on peptide solubility and aggregation

Assessing the Impact of the Benzyl Ester Group on Peptide Solubility and Aggregation: A Comparative Guide Executive Summary In peptide chemistry and drug development, managing solubility and aggregation is a critical det...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Impact of the Benzyl Ester Group on Peptide Solubility and Aggregation: A Comparative Guide

Executive Summary

In peptide chemistry and drug development, managing solubility and aggregation is a critical determinant of success. Aggregation—driven by intermolecular hydrogen bonding and hydrophobic collapse—can severely depress synthesis yields, complicate purification, and ruin formulation stability. As a Senior Application Scientist, I rely on strategic chemical modifications to tune these properties. The benzyl ester group, utilized either for C-terminal/side-chain protection (-OBzl) or as a backbone modifier (e.g., Hmb/Dmb), serves as a powerful tool. This guide provides a mechanistic and experimental comparison of how benzyl esterification impacts peptide solubility and aggregation compared to standard alternatives.

Mechanistic Insights: Causality Behind the Chemistry

To effectively utilize benzyl esters, researchers must understand the thermodynamic and steric causality of their behavior:

  • C-Terminal and Side-Chain Benzyl Esters (-OBzl): Unprotected carboxylic acids are highly polar. Esterifying these groups with a benzyl moiety masks the negative charge and introduces a bulky, lipophilic aromatic ring.

    • Organic Solubility: The lipophilicity of the benzyl group significantly enhances the peptide's solubility in organic solvents (e.g., DMF, DCM) used during Solid-Phase Peptide Synthesis (SPPS) and fragment condensation[1].

    • Aqueous Solubility: Conversely, in aqueous environments, substituting a polar group with a benzyl ester dramatically reduces solubility. The increased nonpolar surface area forces water molecules into highly ordered clathrate structures, thermodynamically driving hydrophobic peptide-peptide aggregation to minimize water exposure[2].

  • Backbone Benzyl Modifications (Hmb / Dmb): On-resin aggregation is primarily driven by the formation of intermolecular

    
    -sheets via backbone amide hydrogen bonding. Introducing benzyl-derived protecting groups—such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb)—directly onto the 
    
    
    
    -nitrogen sterically blocks the amide hydrogen. This prevents it from acting as a hydrogen bond donor, effectively dismantling the
    
    
    -sheet network and dramatically increasing sequence solubility[3].

G A Unprotected Peptide (High H-Bonding) B Beta-Sheet Aggregation (On-Resin/Aqueous) A->B Intermolecular Interactions C Side-Chain/C-Term Benzyl Ester (-OBzl) A->C Esterification E Backbone Benzyl Modification (Hmb/Dmb) A->E Backbone Protection D Enhanced Organic Solubility (Lipophilic) C->D Masks Charge F Steric H-Bond Blockade (Beta-Sheet Disrupted) E->F Prevents Aggregation

Logical flow of how benzyl ester and backbone modifications disrupt aggregation and alter solubility.

Comparative Data Analysis

When selecting a modification strategy, empirical data is paramount. Table 1 summarizes the comparative performance of benzyl esters against tert-butyl (tBu) protection and unprotected free acids.

Table 1: Comparative Impact of Modifications on Peptide Physicochemical Properties

Modification StrategyAqueous SolubilityOrganic Solvent SolubilityOn-Resin Aggregation PropensityCleavage / Deprotection Conditions
Unprotected (Free Acid) High (pH dependent)LowHigh (Prone to

-sheet formation)
N/A
C-Terminal Benzyl Ester (-OBzl) Low (Hydrophobic)Very HighModerate (Steric bulk disrupts some packing)HF, TFMSA, or Catalytic Hydrogenolysis (Pd/C)[1]
C-Terminal tert-Butyl (-OtBu) ModerateHighModerateMild Acid (TFA)
Backbone Benzyl (Hmb/Dmb) ModerateVery HighVery Low (H-bonds actively blocked)TFA (often requires prior acetylation/tuning)

Application Insight: While -OBzl is excellent for boosting organic solubility during fragment condensation, it is not the optimal choice if the final therapeutic requires high aqueous solubility. For resolving severe on-resin aggregation, backbone Hmb/Dmb modifications are vastly superior to simple C-terminal esterification.

Experimental Protocol: Self-Validating System for Aggregation Profiling

Materials:

  • Fmoc-protected amino acids.

  • Resins: Rink Amide (for free C-terminus), Wang Resin (for esterification).

  • Thioflavin T (ThT) fluorescent dye.

  • Solvents: DMF, DCM, PBS (pH 7.4).

Step-by-Step Methodology:

  • Parallel Synthesis: Synthesize the ACP 65-74 sequence in three parallel reactors:

    • Control: Standard Fmoc/tBu SPPS yielding an unprotected peptide.

    • Test A (C-Terminal OBzl): Utilize a benzyl ester linkage strategy (or solution-phase esterification post-cleavage) to generate the -OBzl variant.

    • Test B (Backbone Protected): Incorporate an Fmoc-(Hmb)Gly-OH building block at residue 71 during SPPS.

  • Cleavage & Isolation: Cleave the peptides using appropriate cocktails (e.g., TFA/TIS/H2O for Control/Test B; Hydrogenolysis via 10% Pd/C for Test A if synthesized in solution phase to preserve the ester[1]). Purify via RP-HPLC.

  • Turbidimetry Assay (Solubility):

    • Prepare 1 mg/mL stock solutions of each peptide in DMF.

    • Titrate into PBS (pH 7.4) in a 96-well plate.

    • Measure absorbance at 340 nm (A340). An increase in A340 indicates precipitation/insolubility.

  • ThT Fluorescence Assay (Aggregation):

    • Incubate 50 µM of each peptide in PBS at 37°C.

    • Add 20 µM ThT.

    • Measure fluorescence (Excitation: 440 nm, Emission: 482 nm) over 24 hours. High fluorescence indicates

      
      -sheet amyloid-like aggregation.
      

Workflow S1 Step 1: Parallel SPPS (Model Aggregation-Prone Sequence) S2 Variant A: Free Carboxylic Acid S1->S2 S3 Variant B: C-Terminal Benzyl Ester (-OBzl) S1->S3 S4 Variant C: Backbone Hmb-Protected S1->S4 S5 Step 2: Cleavage & Purification (HF/TFMSA or Hydrogenolysis) S2->S5 S3->S5 S4->S5 S6 Step 3: Solubility Profiling (Turbidimetry in Aqueous vs. Organic) S5->S6 S7 Step 4: Aggregation Quantification (Thioflavin T Fluorescence Assay) S5->S7

Experimental workflow for comparative validation of peptide aggregation and solubility.

Conclusion & Strategic Recommendations

The benzyl ester group is not a monolithic tool; its impact depends entirely on its structural placement.

  • Use C-terminal/Side-chain Benzyl Esters (-OBzl) when you need to drive organic solubility for fragment condensation or when utilizing Boc/Bzl SPPS chemistry. Be prepared for a decrease in aqueous solubility[2].

  • Use Backbone Benzyl Modifications (Hmb/Dmb) when your primary adversary is on-resin aggregation and

    
    -sheet formation. By neutralizing the hydrogen-bonding capacity of the amide backbone, these modifications rescue "difficult" sequences that would otherwise fail during synthesis[3].
    

References

  • Peptide Solubility Limits: Backbone and Side-Chain Interactions. National Institutes of Health (PMC).
  • Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. National Institutes of Health (PMC).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

Sources

Comparative

Efficacy Comparison of Solvents for the Synthesis of Amino Acid Benzyl Esters: A Technical Guide

Introduction Amino acid benzyl esters are indispensable synthetic intermediates, heavily utilized as C-terminal protecting groups in peptide synthesis and medicinal chemistry. Unlike methyl or ethyl esters, benzyl esters...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amino acid benzyl esters are indispensable synthetic intermediates, heavily utilized as C-terminal protecting groups in peptide synthesis and medicinal chemistry. Unlike methyl or ethyl esters, benzyl esters offer the distinct advantage of orthogonal deprotection via catalytic hydrogenolysis, leaving acid- or base-sensitive functionalities intact.

However, synthesizing these esters directly from unprotected amino acids and benzyl alcohol via Fischer-Speier esterification presents a significant thermodynamic challenge: the reaction produces water, which must be continuously removed to drive the equilibrium toward the ester product. The choice of solvent for azeotropic water removal is the single most critical parameter dictating both the chemical yield and the enantiomeric purity of the final product.

Mechanistic Overview: The Causality of Solvent Selection

The standard esterification utilizes p-toluenesulfonic acid (p-TsOH) as both a catalyst and a salt-forming reagent to precipitate the basic amino ester. The solvent must fulfill two conflicting roles:

  • Thermodynamic Drive: Form a low-boiling heterogeneous azeotrope with water to continuously remove it from the reaction mixture.

  • Stereochemical Preservation: Maintain a low enough internal reaction temperature to prevent the thermal abstraction of the amino acid's α-proton, which leads to racemization.

Historically, benzene and carbon tetrachloride were the solvents of choice due to their excellent azeotropic properties and low boiling points[1]. However, their severe toxicity and carcinogenic profiles have led to their strict prohibition in modern laboratories[2]. The transition to alternative solvents requires a deep understanding of the thermodynamic and kinetic trade-offs.

SolventLogic Solvent Solvent Selection BP Azeotropic Boiling Point Solvent->BP determines Polarity Dielectric Constant Solvent->Polarity dictates Water Water Removal Efficiency (Le Chatelier's Principle) BP->Water drives Racemization Racemization Risk (Alpha-proton abstraction) BP->Racemization high temp increases Polarity->Racemization stabilizes enolate Yield High Yield & Enantiopurity Water->Yield promotes Racemization->Yield reduces purity

Logical relationship between solvent properties, water removal, and racemization risk.

Comparative Efficacy of Esterification Solvents

The efficacy of a solvent is measured by its ability to maximize yield while strictly preserving the stereocenter of the amino acid.

1. Toluene: The Flawed Standard

Toluene is frequently substituted for benzene. While it efficiently removes water (forming an azeotrope at 85°C), its higher reflux temperature (110.6°C) introduces a critical flaw[3]. Prolonged heating in toluene causes partial or total racemization, particularly for amino acids with specific polar α-side chains (e.g., phenylglycine, tyrosine, and methionine) as predicted by Taft's substituent constant (σ*)[4]. Thus, toluene is fundamentally incompatible with the synthesis of enantiopure sensitive amino acid benzyl esters[2].

2. Cyclohexane: The Optimal Green Azeotrope

Cyclohexane has emerged as the superior alternative to banned solvents. It forms a heterogeneous azeotrope with water at 69.8°C, which is remarkably similar to benzene. This lower reflux temperature completely suppresses the thermal racemization pathway, allowing even highly racemizable amino acids to be isolated in enantiomerically pure forms[4]. Furthermore, it is significantly less toxic than benzene and toluene, making it the modern standard for this workflow[2].

3. 2-Methyltetrahydrofuran (Me-THF) and Ionic Liquids: Niche Alternatives

For exceptionally problematic amino acids (like tryptophan or arginine) that exhibit poor solubility or side-reactions in non-polar hydrocarbons, greener polar solvents like Me-THF have shown high efficacy[1]. Alternatively, solvent-free microwave-assisted methods[3] or the use of ionic liquids (e.g., 1,3-dimethylimidazolium methanesulfonate)[5] can achieve esterification without azeotropic distillation, though these methods often require specialized equipment or complex workups and generally yield lower conversions (approx. 50-60%)[5].

Quantitative Solvent Comparison

The following table summarizes the performance metrics of various solvents used in the p-TsOH catalyzed esterification of L-amino acids with benzyl alcohol.

SolventAzeotrope BP (°C)Yield (%)Enantiomeric Purity (ee %)Toxicity / Safety ProfileRecommended Use
Benzene 69.285 - 95>99%Highly Toxic / CarcinogenicBanned; Do not use
Toluene 85.080 - 900 - 80% (Substrate dependent)ModerateAvoid for chiral synthesis
Cyclohexane 69.885 - 95>99%Low / GreenStandard for most amino acids
Me-THF 71.075 - 85>99%Low / GreenPolar/problematic amino acids
Ionic Liquids N/A50 - 60>99%LowSpecialized micro-scale synthesis
Self-Validating Experimental Protocol: Cyclohexane-Mediated Synthesis

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of L-phenylalanine benzyl ester p-toluenesulfonate using cyclohexane[4]. This protocol is designed as a self-validating system : the specific use of ethyl acetate during the workup selectively precipitates the product, leaving unreacted benzyl alcohol and impurities in solution, thereby acting as an intrinsic purification step[2].

Materials:

  • L-Phenylalanine (0.05 mol)

  • Benzyl alcohol (0.25 mol, 5 equiv.) — Excess drives equilibrium forward.

  • p-Toluenesulfonic acid monohydrate (0.06 mol, 1.2 equiv.) — Acts as both the acid catalyst and the salt-forming counterion.

  • Cyclohexane (30 mL)

  • Ethyl acetate (80 mL)

Step-by-Step Methodology:

  • Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Mixing: Add L-Phenylalanine, p-TsOH, benzyl alcohol, and cyclohexane to the flask.

    • Causality: The initial heterogeneous mixture will homogenize as the esterification proceeds and the polar amino acid is converted into the lipophilic ester.

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (external bath ~95°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4 hours until the theoretical volume of water is collected[4].

  • Cooling: Remove from heat and allow the reaction mixture to cool to room temperature.

  • Precipitation: Add 80 mL of ethyl acetate to the cooled mixture and stir vigorously for 1 hour[4].

    • Causality: Historically, highly flammable diethyl ether was used for precipitation. Ethyl acetate is a safer, less volatile alternative that selectively crystallizes the target tosylate salt while keeping the excess benzyl alcohol fully solvated[2].

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with cold ethyl acetate (2 x 15 mL) to remove residual benzyl alcohol.

  • Validation: Dry the solid under vacuum. The enantiomeric purity should be validated via chiral HPLC, confirming >99% ee[2].

Workflow Mix 1. Mix Reagents (AA, BnOH, p-TsOH, Cyclohexane) Reflux 2. Dean-Stark Reflux (4h, 80°C) Mix->Reflux WaterOut 3. Azeotropic Water Removal Reflux->WaterOut Cool 4. Cool to RT WaterOut->Cool Precipitate 5. Add EtOAc (Precipitate Tosylate Salt) Cool->Precipitate Filter 6. Filter & Dry (Enantiopure Product) Precipitate->Filter

Experimental workflow for the cyclohexane-mediated benzyl esterification of amino acids.

Conclusion

The synthesis of amino acid benzyl esters demands precise thermodynamic control to balance high conversion rates with stereochemical integrity. While toluene is a common but flawed substitute for banned solvents like benzene, empirical data and mechanistic understanding establish cyclohexane as the optimal solvent. By leveraging its lower azeotropic boiling point and pairing it with an ethyl acetate precipitation workup, researchers can achieve quantitative yields of enantiopure benzyl esters safely and efficiently.

References
  • Erlanger, B.F., et al. "Improved Synthesis of Amino Acid Benzyl Esters." Journal of the American Chemical Society / researcher.life. 1

  • Biondini, et al. "Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media." Letters in Organic Chemistry / ResearchGate. 5

  • Bolchi, C., et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." AIR Unimi. 4

  • Bolchi, C., et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." PubMed. 2

  • "Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up." Scientific Research Publishing. 3

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Operational Guide: L-Tyrosine Benzyl Ester p-Toluenesulfonate

Executive Summary & Risk Context[1][2] Handling L-Tyrosine Benzyl Ester p-Toluenesulfonate requires a dual-focus safety strategy. As a researcher, you are managing two risks simultaneously: the biological safety risk to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context[1][2]

Handling L-Tyrosine Benzyl Ester p-Toluenesulfonate requires a dual-focus safety strategy. As a researcher, you are managing two risks simultaneously: the biological safety risk to yourself (irritation/sensitization) and the chemical integrity risk to the compound (hydrolysis).

This compound is the tosylate salt of a benzyl-protected amino acid. While the tosylate counter-ion confers crystallinity and stability compared to the free base, it introduces specific handling mandates. Upon contact with mucous membranes (eyes, lungs), the salt can dissociate, potentially creating a localized acidic environment (p-toluenesulfonic acid release) that drives the severe irritation profile (H315, H319, H335). Furthermore, this salt is hygroscopic ; improper PPE usage (e.g., wet gloves) or poor environmental control can introduce moisture, hydrolyzing the ester bond and ruining your yield before synthesis begins.

Hazard Identification & PPE Mapping[3]

The following table correlates specific chemical hazards with the required protective equipment. This is not a generic list; it is calibrated for the handling of fine organic salts.

Hazard ClassH-CodeMechanism of ActionRequired PPE Standard
Skin Irritant H315 Acidic hydrolysis on skin moisture; potential sensitization.Nitrile Gloves (Min 0.11mm thickness). Double-gloving recommended for synthesis.
Eye Irritant H319 Mechanical abrasion from crystals + chemical irritation from tosylate.Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling.
Resp. Irritant H335 Inhalation of fine dust triggers mucosal inflammation.N95 Respirator (minimum) or work strictly within a Fume Hood .
Reactivity N/AHygroscopic; degrades with moisture/oxidizers.Lab Coat (Cotton/Poly blend) with velcro cuffs to prevent wrist exposure.

Personal Protective Equipment (PPE) Protocol

A. Respiratory Protection (The Critical Control)
  • Primary Barrier: Engineering controls are superior to PPE. Always handle the solid in a certified chemical fume hood.

  • Secondary Barrier: If weighing outside a hood (not recommended) or if the powder is statically charged and "flying," wear a NIOSH-approved N95 respirator .

  • Scientist's Insight: Tosylate salts often carry a static charge. When you insert a spatula, the powder may "jump." An N95 protects you from these micro-aerosols that are invisible to the naked eye but potent to the nasal mucosa.

B. Hand Protection (The Cross-Contamination Vector)
  • Material: 100% Nitrile. Latex is discouraged due to lower chemical resistance against organic solvents often used in subsequent steps (e.g., DMF, DCM).

  • Technique: Double Gloving is standard for this compound.

    • Inner Glove: Protects skin.[1][2][3][4][5][6]

    • Outer Glove: Protects the experiment.[3] Change the outer glove immediately if you touch a balance, doorknob, or face.

  • Inspection: Check for pinholes. Tosylate salts are fine powders that can migrate through compromised gloves, causing contact dermatitis.

C. Eye Protection[2][3][4][6][11][12][13]
  • Requirement: Tight-fitting safety goggles are mandatory when handling the dry powder.

  • Rationale: Standard safety glasses have gaps. Airborne dust from static transfer can bypass glasses and settle on the eye surface, where tears will dissolve the salt, leading to immediate stinging and potential corneal etching.

Operational Workflow: The "Clean Chain"

To maintain safety and purity, follow this logic flow for the donning (putting on) and doffing (taking off) of PPE. This minimizes the risk of tracking chemical dust out of the lab.

PPE_Workflow Start Start: Lab Entry Donning 1. Donning Sequence: Lab Coat -> Inner Gloves -> Goggles -> Outer Gloves Start->Donning Check 2. Integrity Check: Wrist gaps sealed? Goggles tight? Donning->Check Check->Donning Fail (Adjust) Ops 3. Operational Zone: Weighing & Solubilization (Fume Hood Only) Check->Ops Pass Doffing 4. Doffing Sequence: Outer Gloves (Trash) -> Wash Inner Gloves -> Remove Goggles/Coat Ops->Doffing Complete Exit Exit: Hand Wash Doffing->Exit

Figure 1: The "Clean Chain" workflow ensures that contaminated outer gloves are removed before touching personal items or leaving the safety zone.

Handling & Solubilization Procedures

Step 1: Weighing (The High-Risk Moment)
  • Static Control: Use an anti-static gun or ionizer if available. If not, wipe the spatula with a dryer sheet (if chemically compatible with your protocol) or use a metal spatula grounded to the balance table.

  • Draft Shield: Keep the balance draft shield closed. This prevents air currents from blowing the fine powder into the lab environment.

Step 2: Transfer & Solubilization
  • Solvent Choice: When dissolving (usually in DMF or DCM for peptide synthesis), add the solvent slowly to the powder.

  • Exotherm Check: While generally not violently exothermic, the solvation of tosylate salts can generate mild heat. Ensure the vessel is vented (no closed caps) during the initial mix to prevent pressure buildup.

Emergency Response & Spill Management

In the event of a spill, immediate action prevents spread.[7][5] Do not use a brush/dustpan for dry powder, as this generates dust.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill Type->Wet ActionDry 1. Cover with wet paper towel (prevents dust) 2. Wipe up into bag Dry->ActionDry ActionWet 1. Absorb with Vermiculite/Pad 2. Neutralize if necessary Wet->ActionWet Dispose Dispose as Hazardous Chemical Waste ActionDry->Dispose ActionWet->Dispose

Figure 2: Decision tree for spill remediation. Note that wetting the powder (ActionDry) is crucial to prevent inhalation hazards.

Disposal & Decontamination[8][14][15]

Do not flush down the drain. This compound is an organic ester and must be treated as regulated chemical waste.

  • Solid Waste: Excess powder or spill cleanup materials must be placed in a container labeled "Solid Organic Waste - Toxic/Irritant."

  • Liquid Waste: Solutions containing this compound (e.g., mother liquor from synthesis) should be segregated into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Container Decontamination: Triple rinse empty reagent bottles with a solvent (acetone or ethanol) before disposing of the glass. Add the rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (PubChem). L-Tyrosine Benzyl Ester p-Toluenesulfonate Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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